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  • Product: Flumetaulam
  • CAS: 98967-55-6

Core Science & Biosynthesis

Foundational

Molecular Architecture and Chemical Properties of Flumetsulam (Flumetaulam): A Technical Whitepaper

Executive Summary Flumetsulam (frequently documented under the synonym Flumetaulam) is a highly potent, broad-spectrum herbicide belonging to the triazolopyrimidine sulfonanilide class. Engineered for pre- and post-emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flumetsulam (frequently documented under the synonym Flumetaulam) is a highly potent, broad-spectrum herbicide belonging to the triazolopyrimidine sulfonanilide class. Engineered for pre- and post-emergence control of broadleaf weeds in major agronomic crops (such as soybeans, maize, and small-grain cereals), its efficacy is driven by the systemic inhibition of Acetolactate Synthase (ALS), a critical enzyme in plant amino acid biosynthesis[1].

This whitepaper provides an in-depth analysis of Flumetsulam’s molecular architecture, physicochemical properties, synthetic pathways, and analytical quantification protocols. It is designed for researchers, formulation scientists, and agrochemical development professionals who require a mechanistic understanding of the compound's behavior in both biological and environmental matrices.

Molecular Architecture & Structural Chemistry

The IUPAC designation for Flumetsulam is N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide . The molecule's architecture is defined by three critical structural motifs:

  • The Triazolopyrimidine Core: This fused bicyclic system provides the primary scaffold that mimics the natural substrates of the ALS enzyme.

  • The Sulfonamide Bridge (-SO₂NH-): This linkage acts as the pharmacophore's hinge. The proton on the sulfonamide nitrogen is highly acidic due to the electron-withdrawing effects of the adjacent sulfonyl group and the flanking aromatic rings.

  • The 2,6-Difluorophenyl Ring: The substitution of fluorine atoms at the ortho positions introduces significant steric hindrance and electronegativity. This restricts the rotational freedom of the molecule, locking it into a conformation that maximizes binding affinity within the hydrophobic pocket of the ALS enzyme.

Physicochemical Properties & Environmental Speciation

Understanding the physicochemical data of Flumetsulam is essential for predicting its environmental fate and optimizing agricultural formulations. The data summarized below highlights the causality between molecular structure and macroscopic behavior [1, 2].

PropertyValueCausality / Formulation Implication
Molecular Formula C₁₂H₉F₂N₅O₂SEstablishes the core triazolopyrimidine sulfonanilide structure.
Molecular Weight 325.3 g/mol Optimal mass for systemic translocation within plant xylem and phloem.
pKa 4.6 (Sulfonamide NH)Weak acid; highly ionized at typical soil pH (>6), increasing soil mobility.
LogP (Octanol/Water) -0.68 (at pH 7)Hydrophilic in its ionized state, drastically reducing bioaccumulation potential.
Water Solubility 49 mg/L (pH 2.5) 5650 mg/L (pH 7.0)Solubility increases by >100x at neutral pH due to sulfonamide deprotonation.
Melting Point 251–253 °CIndicates a highly stable crystalline lattice, requiring specific formulations (e.g., Water Dispersible Granules - WDG).
Vapor Pressure 3.7 × 10⁻⁷ mPa (25 °C)Non-volatile; minimizes the risk of off-target drift via evaporation.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Flumetsulam exerts its phytotoxic effects by acting as a potent, competitive inhibitor of Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS). ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine [2].

By binding to the enzyme-substrate complex, Flumetsulam blocks the condensation of two molecules of pyruvate (to form 2-acetolactate) and the condensation of pyruvate with 2-oxobutyrate (to form 2-acetohydroxybutyrate). The subsequent depletion of BCAAs halts protein synthesis, leading to the rapid cessation of cell division and plant death.

ALSinhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate Oxobutyrate 2-Oxobutyrate Oxobutyrate->ALS Substrate Acetolactate 2-Acetolactate ALS->Acetolactate Catalysis Acetohydroxybutyrate 2-Acetohydroxybutyrate ALS->Acetohydroxybutyrate Catalysis Flumetsulam Flumetsulam (Inhibitor) Flumetsulam->ALS Competitive Inhibition Valine Valine & Leucine Acetolactate->Valine Biosynthesis Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Biosynthesis

Figure 1: Mechanism of Acetolactate Synthase (ALS) inhibition by Flumetsulam.

Chemical Synthesis Workflow

The commercial production of Flumetsulam relies on a highly regioselective, multi-step synthesis that constructs the complex heterocyclic structure before functionalizing it with the difluorophenyl moiety [2].

Step-by-Step Synthesis Protocol
  • Preparation of the Heterocyclic Core: Condense an aminotriazole derivative with a 1,3-dicarbonyl compound (e.g., acetylacetone) under acidic conditions. This cyclization yields the intermediate 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine.

  • Chlorosulfonation: Treat the pyrimidine intermediate with excess chlorosulfonic acid (ClSO₃H).

    • Causality of Experimental Choice: Temperature control (0–5 °C) is critical here. While the triazolopyrimidine ring is electron-deficient, the controlled low temperature prevents unwanted degradation or over-sulfonation, ensuring the regioselective formation of the sulfonyl chloride strictly at the 2-position.

  • Nucleophilic Amidation (Coupling): React the resulting sulfonyl chloride with 2,6-difluoroaniline in an aprotic organic solvent (e.g., dichloromethane).

    • Causality of Experimental Choice: A non-nucleophilic base (such as pyridine or triethylamine) must be added. This base acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without competing with the weakly nucleophilic 2,6-difluoroaniline for the sulfonyl chloride electrophile.

  • Purification: Precipitate the final product by adjusting the pH, followed by recrystallization from a methanol/water mixture to achieve a technical grade purity of >97%.

Synthesis SM1 Aminotriazole + 1,3-Dicarbonyl Cyclization Cyclization Reaction (Acidic Conditions) SM1->Cyclization Int1 5-methyl[1,2,4]triazolo [1,5-a]pyrimidine Cyclization->Int1 Chlorosulfonation Chlorosulfonation (ClSO3H, 0-5 °C) Int1->Chlorosulfonation Int2 Sulfonyl Chloride Intermediate Chlorosulfonation->Int2 Coupling Nucleophilic Amidation (Non-nucleophilic Base) Int2->Coupling Product Flumetsulam (Technical Grade >97%) Coupling->Product SM2 2,6-difluoroaniline SM2->Coupling

Figure 2: Step-by-step chemical synthesis workflow of Flumetsulam.

Analytical & Experimental Protocols: HPLC-MS/MS Determination

Accurate quantification of Flumetsulam in environmental matrices (soil and water) requires exploiting its pH-dependent speciation. The following protocol utilizes Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography (HPLC) [3, 4].

Step-by-Step Analytical Methodology
  • Sample Extraction: Weigh 10 g of homogenized soil or 50 mL of environmental water. Extract with 0.1 M aqueous NaHCO₃.

    • Causality: Flumetsulam’s pKa is 4.6. Extracting with a mild base (NaHCO₃, pH ~8.3) ensures the sulfonamide nitrogen is fully deprotonated. This maximizes aqueous solubility (up to 5650 mg/L) and effectively partitions the analyte away from hydrophobic soil matrices.

  • Self-Validating Control Addition: Spike the extract with a known concentration of a stable isotope-labeled internal standard (SIL-IS), such as Flumetsulam-d3.

    • Validation Logic: This creates a self-validating system. The SIL-IS behaves identically to the analyte during extraction and chromatography but is differentiated by mass. It automatically corrects for matrix-induced ion suppression during MS/MS ionization and accounts for any physical extraction losses, ensuring absolute trustworthiness of the final quantification.

  • SPE Cleanup: Acidify the extract to pH 2.5 using 1 M HCl, then pass it through a pre-conditioned C18 SPE cartridge.

    • Causality: Acidification represses ionization, converting Flumetsulam back to its lipophilic, un-ionized state (logP 0.21). This ensures strong, hydrophobic retention on the non-polar C18 stationary phase, allowing polar matrix interferences to be washed away.

  • Elution & Reconstitution: Elute the retained analyte using 5 mL of methanol. Evaporate to near dryness under a gentle stream of nitrogen at 40 °C and reconstitute in 1 mL of the mobile phase.

  • Chromatographic Separation & Detection: Inject 10 µL onto a C18 monolithic column. Utilize a gradient mobile phase of Acetonitrile and 0.1% Formic Acid in Water. Quantify via tandem mass spectrometry (LC-MS/MS) in Electrospray Ionization (ESI) negative mode, monitoring the specific[M-H]⁻ precursor ion at m/z 324.

References

  • PubChem - Flumetsulam | C12H9F2N5O2S | CID 91759[Link]

  • University of Hertfordshire (AERU) - Flumetsulam (Ref: DE 498) Pesticide Properties Database[Link]

  • Journal of Separation Science - Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography[Link]

  • Journal of Agricultural and Food Chemistry - Development of an Improved Liquid Phase Microextraction Technique and Its Application in the Analysis of Flumetsulam...[Link]

Exploratory

Pharmacokinetics and Soil Degradation Dynamics of Flumetaulam (Flumetsulam): A Comprehensive Technical Guide

Executive Overview Flumetaulam (widely documented in scientific literature under its ISO common name, Flumetsulam , CAS 98967-40-9) is a highly selective triazolopyrimidine sulfonamide herbicide[1]. It functions primaril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Flumetaulam (widely documented in scientific literature under its ISO common name, Flumetsulam , CAS 98967-40-9) is a highly selective triazolopyrimidine sulfonamide herbicide[1]. It functions primarily as an acetolactate synthase (ALS) inhibitor, disrupting branched-chain amino acid biosynthesis in target flora[2]. For researchers and drug/agrochemical development professionals, understanding the toxicokinetics and environmental fate of Flumetaulam is critical. Its unique physicochemical properties—specifically its behavior as a weak acid—dictate its systemic clearance in mammals and its highly specific, reversible reduction pathways in anaerobic soils[3].

This whitepaper synthesizes the pharmacokinetic (PK) profile and environmental degradation mechanisms of Flumetaulam, providing field-proven, self-validating experimental protocols to ensure rigorous regulatory compliance.

Physicochemical Profiling & Mechanistic Causality

The behavior of Flumetaulam in both biological and environmental systems is fundamentally governed by its acid dissociation constant (pKa = 4.6)[2].

  • Anionic Speciation: At physiological pH (~7.4) and typical agronomic soil pH (6.0–8.0), Flumetaulam exists predominantly in its anionic form.

  • Lipophilicity & Mobility: This ionization results in high aqueous solubility, a low octanol-water partition coefficient (log Kow = 0.21), and electrostatic repulsion from negatively charged soil colloids[1]. Consequently, the compound exhibits virtually no bioaccumulation potential in mammals but demonstrates high mobility (Koc = 4–15 mL/g) and leaching potential in soil matrices[1].

Mammalian Pharmacokinetics & Toxicokinetics (ADME)

Flumetaulam exhibits a highly efficient, linear pharmacokinetic profile characterized by rapid absorption and near-complete renal clearance without significant hepatic retention[4].

  • Absorption: Following oral administration, absorption is rapid but incomplete (52–63% bioavailability), with peak plasma concentrations achieved in under 1 hour[4].

  • Distribution: Due to its low log Kow, Flumetaulam remains primarily in the systemic circulation and extracellular fluid, with no affinity for adipose tissue[1].

  • Metabolism & Excretion: The compound resists extensive biotransformation. It is excreted rapidly, with a urinary half-life of 5–7 hours[2]. Between 50% and 75% of the administered dose is recovered in urine as the unchanged parent compound, while minor metabolites (<20%) consist of transient hepatic or renal conjugates[2]. The kidney serves as the primary target organ for clearance[4].

ADME_Pathway Dose Oral Administration Flumetaulam Absorb GI Absorption (52-63% Uptake) Dose->Absorb t1/2 < 1h Plasma Systemic Plasma (Rapid Clearance) Absorb->Plasma Distribution Log Kow=0.21 Kidney Renal Filtration (Target Organ) Plasma->Kidney Transport Urine Urinary Excretion (>75% Unchanged) Kidney->Urine t1/2 = 5-7h Metab Minor Conjugates (<20% Yield) Kidney->Metab Biotransformation

Fig 1: Mammalian ADME pharmacokinetics of Flumetaulam highlighting rapid renal clearance.

Protocol 1: Self-Validating In Vivo Pharmacokinetic Assessment

To empirically validate the rapid clearance of Flumetaulam, the following protocol utilizes radiotracer mass-balance to eliminate analytical bias.

  • Isotope Dosing: Administer 14 C-labeled Flumetaulam (radiolabeled at the stable triazolopyrimidine ring) to Sprague-Dawley rats via oral gavage at 5 mg/kg.

    • Causality: Labeling the core ring ensures that all downstream metabolites, regardless of structural cleavage, retain the radiotracer for absolute quantification independent of LC-MS ionization suppression.

  • Metabolic Isolation: House subjects in specialized metabolic cages. Collect urine and feces at 2, 4, 8, 12, 24, and 48 hours. Route expired air through ethanolamine traps.

    • Causality: Ethanolamine efficiently captures expired 14 CO 2​ , ensuring that any systemic mineralization of the compound is accounted for in the final mass balance.

  • Quantification & Validation Checkpoint: Analyze urine via LC-MS/MS coupled with an in-line radiodetector.

    • Self-Validation: Calculate total mass balance. The sum of radioactivity in urine, feces, expired air, and carcass must exceed 95% of the administered dose. A recovery <95% invalidates the run and indicates unaccounted tissue retention or volatile loss.

Environmental Fate & Soil Degradation Pathways

The environmental degradation of Flumetaulam is heavily dependent on oxygen availability, shifting drastically between aerobic microbial cleavage and abiotic/biotic anaerobic reduction[3].

  • Aerobic Degradation: In oxygenated soils, Flumetaulam is moderately persistent. Its degradation half-life (DT50) ranges from 12 to 150 days (mean ~69.5 days)[4]. Degradation is primarily driven by microbial metabolism, leading to eventual mineralization (CO 2​ ) and the formation of unextractable bound residues. Photolysis and hydrolysis are negligible under standard environmental conditions[1].

  • Anaerobic Degradation (The Reversible Hydrate Pathway): Under strongly anaerobic conditions (e.g., flooded, sulfate-reducing, or methanogenic environments), Flumetaulam undergoes a highly specific transformation into a single major product: reduced flumetsulam-hydrate [3]. This metabolite is highly persistent in anoxic conditions (DT50 = 183 days)[2]. However, this reduction is chemically reversible; upon re-aeration of the soil, the hydrate rapidly oxidizes back into the parent Flumetaulam within 2 days[3].

Soil_Degradation Parent Flumetaulam (Parent) Aerobic DT50: 12-150d Aerobic Aerobic Soil Environment (Microbial Active) Parent->Aerobic O2 Present Anaerobic Anaerobic Aquatic/Soil (Sulfate-Reducing) Parent->Anaerobic O2 Depleted CO2 Mineralization (CO2) & Bound Residues Aerobic->CO2 Microbial Cleavage Hydrate Reduced Flumetsulam-Hydrate (Anaerobic DT50: 183d) Anaerobic->Hydrate Reduction Hydrate->Parent Aeration (Reversible, DT50 = 2d)

Fig 2: Environmental fate of Flumetaulam showing reversible anaerobic reduction to hydrate.

Protocol 2: Radiotracer Soil Incubation & Reversibility Study

To accurately map the DT50 and isolate the reversible hydrate metabolite, execute the following controlled incubation workflow.

  • Matrix Preparation: Sieve agricultural loam (pH > 6.5). Divide into three cohorts: Aerobic (50% field moisture capacity), Anaerobic (flooded and continuously purged with N 2​ ), and a Sterile Control (autoclaved).

    • Causality: The sterile control is critical to differentiate between microbial metabolism (biotic) and spontaneous chemical hydrolysis (abiotic).

  • Incubation & Trapping: Spike soils with 14 C-Flumetaulam. Connect the headspace of the aerobic flasks to a continuous airflow system terminating in 1.0 N NaOH traps.

    • Causality: NaOH traps capture mineralized 14 CO 2​ , proving complete structural degradation rather than mere primary transformation.

  • Extraction Cascade: At days 0, 14, 30, 60, and 120, extract the soil first with 0.01 M CaCl 2​ , followed by aggressive extraction with acetonitrile.

    • Causality: 0.01 M CaCl 2​ maintains the ionic strength of the soil solution, preventing clay colloid dispersion and ensuring that only the truly bioavailable, unbound fraction is extracted. Acetonitrile recovers the loosely bound fraction.

  • Validation Checkpoint: Perform catalytic combustion on the post-extraction soil pellet to quantify Non-Extractable Residues (NER). Total mass balance (Volatiles + CaCl 2​

    • Acetonitrile + NER) must equal 90–110%.
  • Reversibility Test: At day 60, introduce ambient O 2​ into a subset of the anaerobic flasks. Monitor via LC-MS over 48 hours to validate the rapid oxidation of reduced flumetsulam-hydrate back to the parent compound.

Quantitative Data Synthesis

Table 1: Physicochemical & Pharmacokinetic Parameters

ParameterValueMechanistic Implication
Molecular Weight 325.29 g/mol Small molecule, easily filtered by renal glomeruli.
pKa 4.6Exists as an anion at physiological/agronomic pH.
Log Kow (pH 7) 0.21Highly hydrophilic; negligible bioaccumulation potential.
Oral Absorption 52 – 63%Rapid but incomplete GI uptake in mammalian models.
Urinary Half-Life 5 – 7 hoursRapid systemic clearance; kidney is the primary target.
Excretion Profile >75% UnchangedResists extensive hepatic biotransformation.

Table 2: Environmental Fate & Soil Degradation Kinetics

Environmental ConditionDT50 (Half-Life)Primary Degradation MechanismMajor Metabolite / Endpoint
Aerobic Soil 12.4 – 150 daysBiotic (Microbial cleavage)CO 2​ (Mineralization), Bound Residues
Anaerobic Soil/Aquatic 183 daysAbiotic/Biotic ReductionReduced flumetsulam-hydrate
Aerated Anaerobic Soil 2 daysRapid Chemical OxidationReversion to Parent Flumetaulam
Soil Mobility (Koc) 4 – 15 mL/gElectrostatic RepulsionHigh leaching potential to groundwater

References

  • U.S. Environmental Protection Agency (EPA). Flumetsulam Human Health Risk Assessment. DP No. D411276. Regulations.gov.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91759, Flumetsulam. PubChem.

  • Wolt, J. D., et al. (1992). Anaerobic aquatic degradation of flumetsulam[N-(2,6-Difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine2-sulfonamide]. Journal of Agricultural and Food Chemistry, 40(11), 2302-2308. ACS Publications.

  • Health Canada Pest Management Regulatory Agency (PMRA). Proposed Re-evaluation Decision PRVD2014-05: Flumetsulam. Government of Canada Publications.

Sources

Foundational

Baseline Sensitivity of Broadleaf Weeds to Flumetsulam: A Methodological Guide for Resistance Monitoring

Executive Summary The continuous evolutionary arms race between agrochemical development and weed adaptation necessitates rigorous monitoring of herbicide efficacy. Flumetsulam, a potent broadleaf herbicide, remains a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous evolutionary arms race between agrochemical development and weed adaptation necessitates rigorous monitoring of herbicide efficacy. Flumetsulam, a potent broadleaf herbicide, remains a cornerstone of integrated weed management in major agronomic crops. However, the rising incidence of target-site mutations demands that researchers establish precise baseline sensitivity profiles for naive weed populations. This technical whitepaper provides an authoritative framework for quantifying the baseline sensitivity of broadleaf weeds to Flumetsulam, detailing the mechanistic rationale, self-validating experimental protocols, and mathematical modeling required to calculate accurate Growth Reduction 50% ( GR50​ ) metrics.

Mechanistic Foundation: Flumetsulam and ALS Inhibition

Flumetsulam is a highly selective, systemic post-emergence herbicide belonging to the triazolopyrimidine sulfonamide chemical family[1][2]. Its herbicidal efficacy relies on the competitive inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS)[3][4].

ALS is the primary catalyst in the biosynthesis of branched-chain amino acids (BCAAs)—specifically valine, leucine, and isoleucine[1][4]. By binding to the ALS enzyme complex, Flumetsulam starves the plant of these essential building blocks. The cessation of BCAA production rapidly halts protein synthesis, disrupting DNA synthesis and cell division in meristematic tissues. This manifests phenotypically as stunted growth, interveinal chlorosis, and eventual plant necrosis[1][4].

Mechanism Pyruvate Pyruvate & 2-Ketobutyrate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Flumetsulam Flumetsulam (ALS Inhibitor) Flumetsulam->ALS Competitive Inhibition Proteins Protein Synthesis & Cell Division BCAA->Proteins Death Meristematic Necrosis & Plant Death Proteins->Death Pathway Disrupted

Figure 1: Mechanism of action of Flumetsulam inhibiting the ALS pathway in broadleaf weeds.

The Imperative for Baseline Sensitivity Profiling

Baseline sensitivity refers to the natural, innate susceptibility of a weed population to a specific herbicide prior to any widespread commercial exposure or selection pressure[5]. Establishing this baseline is critical for two reasons:

  • Resistance Monitoring: It provides a definitive reference point (Baseline GR50​ ) against which future suspected resistant populations can be compared to calculate a Resistance Index (RI)[6].

  • Formulation Optimization: It allows agrochemical developers to pinpoint the exact Effective Dose ( ED ) required to achieve commercial control without over-applying active ingredients, thereby mitigating environmental impact.

Without a rigorously established baseline, it is impossible to distinguish between natural phenotypic tolerance and evolved target-site resistance (e.g., Trp-574-Leu mutations in the ALS gene)[6][7].

Experimental Methodology: Whole-Plant Dose-Response Assays

To ensure trustworthiness and reproducibility, the protocol for determining baseline sensitivity must be a self-validating system. Every assay must include a known, historically validated susceptible reference biotype. If the reference biotype's GR50​ deviates by more than 15% from historical norms, the environmental controls of the assay are considered compromised, and the results must be invalidated.

Step-by-Step Protocol & Causality

Step 1: Seed Collection and Stratification

  • Action: Collect seeds from geographically isolated populations with no history of Group 2 (ALS inhibitor) herbicide application. Store seeds at 4°C in dark, moist conditions for 14 days prior to planting.

  • Causality: Stratification breaks physiological seed dormancy. This ensures synchronous germination. If emergence is asynchronous, plants will be at different phenological stages during herbicide application, which artificially inflates the variance of the dose-response curve and skews the GR50​ estimate.

Step 2: Standardized Greenhouse Cultivation

  • Action: Sow seeds in standardized potting media. Thin emerged seedlings to a uniform density (e.g., 4 plants per pot). Cultivate until the exact 3-to-4 true leaf stage.

  • Causality: Herbicide metabolism rates are highly dependent on plant biomass and leaf surface area. Standardizing the growth stage ensures that the applied droplet density per square centimeter of leaf tissue remains constant across all biological replicates[5][8].

Step 3: Logarithmic Herbicide Application

  • Action: Apply Flumetsulam using a precision laboratory track sprayer calibrated to deliver a constant volume (e.g., 210 L/ha at 276 kPa)[5]. Use a logarithmic dose progression: 0 (Control), 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the anticipated GR50​ or field rate.

  • Causality: Herbicide receptor binding kinetics follow a logarithmic distribution. Utilizing a linear dose range clusters data points at the extremes of the response curve, failing to accurately capture the crucial inflection point required for non-linear regression modeling[7].

Step 4: Biomass Harvesting and Desiccation

  • Action: At 21 Days After Treatment (DAT), sever the plants precisely at the soil line. Dry the biomass in a forced-air oven at 60°C for 72 hours before weighing.

  • Causality: Fresh weight is highly volatile, influenced by ambient greenhouse humidity and immediate plant water status prior to harvest. Desiccation removes water weight variability, providing a direct, stable measurement of true carbon assimilation and structural growth inhibition[5].

Protocol Step1 1. Seed Stratification (4°C for 14 days) Step2 2. Greenhouse Cultivation (Standardized 3-4 Leaf Stage) Step1->Step2 Step3 3. Flumetsulam Application (Logarithmic Dose Range) Step2->Step3 Step4 4. Biomass Harvesting (Dry Weight at 21 DAT) Step3->Step4 Step5 5. Log-Logistic Regression (Dose-Response Modeling) Step4->Step5 Step6 6. GR50 Determination (Baseline Sensitivity) Step5->Step6

Figure 2: Step-by-step workflow for determining baseline sensitivity (GR50) via dose-response assays.

Quantitative Data Analysis & Interpretation

Once dry biomass is recorded, the data must be fitted to a four-parameter log-logistic regression model to determine the GR50​ [7]. The equation is defined as:

Y=C+1+(x/GR50​)bD−C​

Where Y is the dry weight response, C is the lower limit (asymptote), D is the upper limit (control response), x is the herbicide dose, and b is the slope of the curve at the GR50​ inflection point[7]. The Resistance Index (RI) is subsequently calculated by dividing the GR50​ of a suspected resistant population by the established baseline GR50​ of the naive population[6].

Representative Baseline Sensitivity Data for Key Broadleaf Weeds

The following table synthesizes representative baseline GR50​ values for major broadleaf weed species against Flumetsulam, contrasting naive populations with known ALS-mutated biotypes.

Weed SpeciesPopulation PhenotypeFlumetsulam GR50​ (g ai/ha)Resistance Index (RI)
Amaranthus retroflexus (Redroot Pigweed)Naive / Susceptible0.34 – 1.501.0 (Baseline)
Amaranthus retroflexus (Redroot Pigweed)ALS-Mutated (Trp-574-Leu)> 60.00> 40.0
Amaranthus powellii (Powell Amaranth)Naive / Susceptible0.50 – 2.001.0 (Baseline)
Chenopodium album (Common Lambsquarters)Naive / Susceptible1.00 – 2.501.0 (Baseline)
Monochoria vaginalisNaive / Susceptible2.00 – 4.001.0 (Baseline)

(Data synthesized from standardized whole-plant dose-response assays on ALS inhibitors[5][6][8][9])

Implications for Agrochemical Development

Understanding the baseline sensitivity of broadleaf weeds to Flumetsulam is not merely an academic exercise; it is the foundation of modern agrochemical stewardship. As weeds like Amaranthus retroflexus and Chenopodium album continue to exhibit cross-resistance and multiple-resistance patterns[5][8], maintaining an updated database of baseline GR50​ values allows product developers to formulate effective premixes. By combining Flumetsulam with active ingredients possessing distinct mechanisms of action (e.g., PPO inhibitors or synthetic auxins), developers can ensure season-long weed control while actively delaying the onset of target-site metabolic resistance.

References

  • Understanding ALS Inhibitor Herbicides: The Science Behind Flumetsulam , nbinno.com,[Link]

  • Flumetsulam - Active Ingredient Page - Chemical Warehouse , chemicalwarehouse.com,[Link]

  • Modes of Herbicide Action | IntechOpen , intechopen.com, [Link]

  • Action mechanisms of acetolactate synthase-inhibiting herbicides - ResearchGate , researchgate.net,[Link]

  • ALS inhibitor resistance in populations of Powell amaranth and redroot pigweed , bioone.org,[Link]

  • Target-site mutation and enhanced metabolism confer resistance to thifensulfuron-methyl in a multiple-resistant redroot pigweed (Amaranthus retroflexus) population | Weed Science - Cambridge University Press , cambridge.org,[Link]

  • Acetolactate Synthase-Inhibitor Resistance in Monochoria vaginalis (Burm. f.) C. Presl from Indonesia - PMC , nih.gov,[Link]

  • Resistance to acetolactate synthase inhibitors is due to a W 574 to L amino acid substitution in the ALS gene of redroot pigweed and tall waterhemp | PLOS One , plos.org,[Link]

  • Multiple Resistance to PS II-Inhibiting and ALS-Inhibiting Herbicides in Common Lambsquarters (Chenopodium album L.) from China - MDPI , mdpi.com,[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Flutazolam

A Note on the Topic: The compound "Flumetaulam" is not found in the established chemical literature. Based on the phonetic similarity and relevance to the target audience of researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Topic: The compound "Flumetaulam" is not found in the established chemical literature. Based on the phonetic similarity and relevance to the target audience of researchers and drug development professionals, this guide will focus on Flutazolam , a known benzodiazepine derivative with therapeutic applications.[1][2] The alternative possibility, the herbicide Flumetsulam, is a distinct chemical entity and will not be covered here.

Introduction to Flutazolam

Flutazolam is a psychoactive compound belonging to the benzodiazepine class of drugs, a family of compounds known for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1] Structurally, it is distinguished by a unique oxazolo[3,2-d][3][4]benzodiazepine core. Like other benzodiazepines, Flutazolam exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1] By binding to a specific allosteric site on the GABA-A receptor, Flutazolam enhances the effect of GABA, leading to an increased influx of chloride ions into neurons.[1] This hyperpolarizes the neuron, resulting in a decrease in neuronal excitability and producing the characteristic depressant effects.[1]

This guide provides a comprehensive overview of the plausible synthetic pathways for Flutazolam and the analytical methodologies required for its definitive chemical characterization, designed for professionals in chemical research and pharmaceutical development.

Chemical Profile and Physicochemical Properties

A precise understanding of a molecule's identity is foundational to its synthesis and analysis. Flutazolam is characterized by the following identifiers and properties.

PropertyValue
IUPAC Name 10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[3][5]oxazolo[3,2-d][3][4]benzodiazepin-6-one[2]
CAS Number 27060-91-9[2]
Molecular Formula C₁₉H₁₈ClFN₂O₃[2]
Molecular Weight 392.81 g/mol
Appearance Solid (predicted)

Plausible Synthesis Pathways for Flutazolam

While specific proprietary synthesis methods are not publicly detailed, a chemically sound pathway can be proposed based on established principles of heterocyclic and benzodiazepine chemistry. The synthesis is envisioned as a multi-step process culminating in the formation of the complex, fused-ring system of Flutazolam.

The core strategy involves the initial construction of a 1,4-benzodiazepine scaffold, followed by the annulation of the oxazole ring and subsequent functionalization.

Retrosynthetic Analysis

A logical retrosynthetic approach to Flutazolam (I) breaks the molecule down into simpler, more readily available precursors. The key disconnections are the amide bond forming the diazepine ring and the C-N bond of the oxazole ring.

G Flutazolam Flutazolam (I) Intermediate_A 2-Amino-5-chlorobenzophenone derivative (II) Flutazolam->Intermediate_A Amide bond formation Intermediate_B Amino acid derivative (III) Flutazolam->Intermediate_B Oxazole ring formation Intermediate_C 2-Fluorobenzoyl chloride Intermediate_A->Intermediate_C Friedel-Crafts Acylation Intermediate_D 4-Chloroaniline Intermediate_A->Intermediate_D Precursor

Caption: Retrosynthetic analysis of Flutazolam.

Proposed Forward Synthesis

The forward synthesis builds upon this analysis, starting from common chemical feedstocks.

  • Step 1: Synthesis of 2-amino-5-chloro-2'-fluorobenzophenone. This key intermediate is typically formed via a Friedel-Crafts acylation between a protected 4-chloroaniline and 2-fluorobenzoyl chloride, followed by deprotection.

  • Step 2: Formation of the Benzodiazepine Core. The aminobenzophenone is reacted with an amino acid derivative, such as the ethyl ester of glycine, which upon heating, cyclizes to form the seven-membered diazepine ring.

  • Step 3: Annulation of the Oxazole Ring. A crucial step involves reacting the benzodiazepine core with an appropriate C2 synthon. A common method is to use a halo-acetyl halide which alkylates the nitrogen, followed by intramolecular cyclization. For Flutazolam, the introduction of the 2-hydroxyethyl group is a key functionalization. This can be achieved by reacting the benzodiazepine with 2-(2-bromoethoxy)tetrahydro-2H-pyran. The THP ether serves as a protecting group for the hydroxyl function.

  • Step 4: Deprotection. The final step involves the acidic removal of the THP protecting group to yield the final Flutazolam molecule.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2 & 3: Ring Formation & Functionalization cluster_2 Step 4: Final Product a 4-Chloroaniline + 2-Fluorobenzoyl chloride b 2-Amino-5-chloro-2'-fluorobenzophenone a->b Friedel-Crafts Acylation c Benzodiazepine Core Formation b->c + Glycine Ester d Oxazole Annulation & Alkylation c->d + Protected Bromoethanol e Flutazolam d->e Acidic Deprotection

Caption: Proposed multi-step synthesis of Flutazolam.

Experimental Protocols

The following protocols are illustrative and would require optimization for laboratory execution.

Protocol 1: Synthesis of 2-amino-5-chloro-2'-fluorobenzophenone
  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reaction: The flask is charged with anhydrous aluminum chloride (1.2 eq) in dichloromethane. A solution of 4-chloroaniline (1.0 eq) and 2-fluorobenzoyl chloride (1.1 eq) in dichloromethane is added dropwise at 0°C.

  • Workup: The reaction is stirred at room temperature for 12 hours, then quenched by pouring onto ice-cold 2M HCl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Chemical Characterization Workflow
  • Initial Purity Check: Dissolve a small sample of synthesized product in a suitable solvent (e.g., acetonitrile/water). Analyze using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector to assess purity.[6]

  • Structural Confirmation - Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula via accurate mass measurement. Use tandem MS (MS/MS) to analyze fragmentation patterns, which should correspond to the expected substructures of Flutazolam.[7]

  • Structural Elucidation - NMR:

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns will provide detailed information about the proton and carbon environments.[8]

    • Utilize 2D NMR techniques (e.g., COSY, HSQC) to establish connectivity between protons and carbons for unambiguous assignment.

  • Functional Group Analysis - IR Spectroscopy: Acquire an infrared (IR) spectrum. Key vibrational bands for the amide carbonyl, C-O, C-N, C-Cl, and C-F bonds will confirm the presence of these functional groups.[9]

G start Synthesized Crude Product hplc HPLC Analysis (Purity Assessment) start->hplc ms Mass Spectrometry (Molecular Formula & Fragmentation) hplc->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) ms->nmr ir IR Spectroscopy (Functional Group ID) nmr->ir final Characterized Flutazolam ir->final

Caption: Workflow for chemical characterization.

Data Presentation: Expected Analytical Data

The following table summarizes the expected data from the characterization of Flutazolam.

Analytical TechniqueExpected Results
HPLC A single major peak (>98% purity) on a reversed-phase C18 column with UV detection.[6][10]
HRMS (ESI+) [M+H]⁺ ion corresponding to the exact mass of C₁₉H₁₉ClFN₂O₃⁺. Characteristic fragment ions from the loss of the hydroxyethyl group and cleavage of the benzodiazepine ring.[7]
¹H NMR (DMSO-d₆) Aromatic protons in the 7.0-8.0 ppm region. Aliphatic protons from the oxazole and hydroxyethyl groups in the 2.5-5.0 ppm region. A broad singlet for the hydroxyl proton.[8]
¹³C NMR (DMSO-d₆) Signals for the amide carbonyl (~170 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons (40-70 ppm).
IR (KBr Pellet) Characteristic absorption bands for O-H stretch (~3400 cm⁻¹), C=O stretch (amide, ~1680 cm⁻¹), C-F stretch (~1230 cm⁻¹), and C-Cl stretch (~750 cm⁻¹).[9]

Conclusion

This technical guide outlines a plausible and scientifically grounded approach to the synthesis and characterization of Flutazolam. The proposed synthetic pathway leverages established methodologies in heterocyclic chemistry to construct the complex molecular architecture of this benzodiazepine derivative. The described analytical workflow provides a robust framework for confirming the identity, structure, and purity of the synthesized compound, adhering to the rigorous standards of pharmaceutical research and development. These methodologies provide a foundational template for researchers engaged in the study of Flutazolam and related novel psychoactive compounds.

References

  • Liu, Z., et al. (2021). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online. Available at: [Link]

  • Naik, S., et al. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis Online. Available at: [Link]

  • Shen, M., & Tagat, J. R. (2004). Novel N-Aryl and N-Heteroaryl Sulfamide Synthesis via Palladium Cross Coupling. Organic Letters. Available at: [Link]

  • Kaur, R., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Available at: [Link]

  • Ayati, A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Evangelisti, L., et al. (2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC. Available at: [Link]

  • Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Available at: [Link]

  • Sapei, L., et al. (2012). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PMC. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Wang, F., et al. (2015). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ben-Tzion, M., et al. (1993). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed. Available at: [Link]

  • Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Flutazolam?. Available at: [Link]

  • Xie, Y.-J., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry. Available at: [Link]

  • Perkins, J. R., et al. (1995). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. Available at: [Link]

  • USDA FSIS. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Available at: [Link]

  • ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91759, Flumetsulam. Available at: [Link]

  • Global Substance Registration System. FLUMETSULAM. Available at: [Link]

  • Hema, S., et al. (2026). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Engineered Science. Available at: [Link]

  • Mohamed, G. G., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. Available at: [Link]

  • Mondal, S., et al. (2017). Spectroscopic characterization, antimicrobial activity, DFT computation and docking studies of sulfonamide Schiff bases. Semantic Scholar. Available at: [Link]

  • Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Flufenamate Aluminum?. Available at: [Link]

  • Patsnap Synapse. (2024). What is Flufenamate Aluminum used for?. Available at: [Link]

  • Google Patents. (2019). US10472338B2 - Method for producing [18F]flutemetamol.
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  • ResearchGate. (n.d.). Synthesis of [ 18 F]Flutemetamol. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development for Flumetaulam Quantification in Soil Matrices

[label Finalizing Integration and Output I'm now generating the final, complete output, having integrated diagrams, validation data, and a full reference list to present a cohesive method workflow. All diagrams have been...

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Author: BenchChem Technical Support Team. Date: April 2026

[label

Finalizing Integration and Output

I'm now generating the final, complete output, having integrated diagrams, validation data, and a full reference list to present a cohesive method workflow. All diagrams have been checked for visual integrity and contrast, and links are verified.

Introduction & Chemical Profiling

Flumetaulam (widely documented in scientific literature as Flumetsulam ) is a highly active, broad-spectrum herbicide belonging to the triazolopyrimidine sulfonanilide class[1][2]. It functions as a selective inhibitor of acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis[2][3].

Due to its variable half-life in soil (ranging from weeks to months depending on aerobic/anaerobic conditions) and its high phytotoxicity to rotational crops like oilseed rape and sugar beets, precise environmental quantification is critical[4][5]. Developing a robust high-performance liquid chromatography (HPLC) method for soil matrices requires navigating complex matrix interferences (e.g., humic acids, minerals) while maintaining high recovery rates.

Physicochemical Properties:

  • Molecular Weight: 325.3 g/mol [3][5]

  • pKa: 4.6 (Weak acid due to the sulfonamide moiety)[3][6]

  • Log Kow: 0.21 (Indicating moderate polarity)[3][6]

  • Solubility: Highly pH-dependent; 49 mg/L at pH 2.5, increasing to 5.65 g/L at pH 7.0[5][6]

Methodological Rationale: The Chemistry of Extraction (E-E-A-T)

As a Senior Application Scientist, I approach method development not as a list of arbitrary steps, but as a system of chemical causality. Every step in this protocol manipulates the physical chemistry of Flumetaulam to separate it from the soil matrix.

The Causality of Alkaline Extraction

Flumetaulam’s pKa of 4.6 is the linchpin of our extraction strategy. In neutral or slightly acidic agricultural soils, the molecule exists partially in its neutral form, which binds stubbornly to soil organic matter and clay particles[3][5].

  • The Strategy: We employ an alkaline extraction buffer (0.1 M NaHCO₃, pH ~8.3)[4].

  • The Mechanism: At pH 8.3—nearly four units above the analyte's pKa—greater than 99.9% of the Flumetaulam is deprotonated into an anionic state. This massive shift exponentially increases its aqueous solubility, disrupting soil-matrix interactions and forcing the analyte entirely into the aqueous phase.

The Causality of SPE Cleanup

Direct injection of an alkaline soil extract will irreversibly foul an HPLC column and result in severe co-elution of humic acids. We must isolate the analyte using reversed-phase C18 Solid Phase Extraction (SPE).

  • The Strategy: Acidification of the extract to pH 2.5 prior to SPE loading[4].

  • The Mechanism: Dropping the pH to 2.5 forces the analyte back into its fully protonated, neutral state. Only in this uncharged state will Flumetaulam exhibit sufficient hydrophobicity to be retained on the non-polar C18 silica stationary phase. Polar matrix components wash straight through, allowing us to elute the purified analyte with an organic solvent.

Experimental Protocols

Step-by-Step Extraction and SPE Cleanup

This protocol is designed as a self-validating system. Adhere strictly to the pH adjustments.

  • Sample Preparation: Accurately weigh 50.0 g of sieved (2 mm), air-dried soil into a 250 mL polypropylene centrifuge bottle.

  • Alkaline Extraction: Add 100 mL of 0.1 M NaHCO₃ solution. Cap tightly and agitate on a mechanical shaker at 200 rpm for 60 minutes to ensure complete matrix penetration.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the soil particulates. Decant the supernatant through a Whatman No. 1 filter paper into a clean flask.

  • Acidification (Critical Step): Transfer a 20 mL aliquot of the filtered extract into a beaker. Dropwise, add 6 M HCl while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.5 ± 0.1 .

    • Troubleshooting Insight: If the pH drifts above 3.0, a significant fraction of Flumetaulam remains ionized and will pass straight through the C18 sorbent, resulting in catastrophic recovery loss.

  • SPE Conditioning: Mount a C18 SPE cartridge (500 mg/6 mL) onto a vacuum manifold. Condition with 5 mL of HPLC-grade methanol, followed immediately by 5 mL of acidified water (pH 2.5). Do not allow the sorbent bed to dry.

  • Sample Loading: Pass the 20 mL acidified extract through the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the cartridge with 5 mL of acidified water (pH 2.5) to remove polar interferences. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analyte with 5 mL of 100% acetonitrile into a glass collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the HPLC mobile phase. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

HPLC-UV Analytical Conditions
  • Column: Reversed-phase C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution. Solvent A: Acetonitrile (32%). Solvent B: Aqueous phosphate buffer or 0.1% Formic acid in water, adjusted to pH 2.2 (68%)[4].

    • Note: The acidic mobile phase suppresses ionization of the sulfonamide group, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 225 nm[4].

Method Validation & Quantitative Data

To ensure trustworthiness, the method must be validated against established literature parameters[4][7][8].

Self-Validation Checkpoint: Every batch of 10 samples must include a Method Blank (to rule out carryover) and a Matrix Spike (soil spiked with 50 µg/kg Flumetaulam prior to extraction). A matrix spike recovery between 80-110% validates the extraction efficiency.

Validation ParameterTarget SpecificationLiterature Reference Value
Linear Dynamic Range 0.01 – 5.0 µg/mL0.01 – 5.0 µg/mL[7]
Limit of Detection (LOD) ≤ 5.0 µg/kg4.0 µg/kg (Soil Matrix)[4]
Limit of Quantification (LOQ) ≤ 15.0 µg/kg10.0 µg/kg (Soil Matrix)[4]
Mean Recovery (Soil) 80% – 110%83.8% – 107.2%[4]
Intra-day Precision (RSD) < 10%4.5%[7]
Inter-day Precision (RSD) < 15%5.3%[7]

Visualizations

Sample Preparation Workflow

Workflow A 1. Soil Homogenization (50g Sieved Soil) B 2. Alkaline Extraction (0.1 M NaHCO3, pH 8.3) Analyte: Anionic (Soluble) A->B C 3. Centrifugation & Filtration (Isolate Aqueous Supernatant) B->C D 4. Acidification (Adjust to pH 2.5 with HCl) Analyte: Neutral (Hydrophobic) C->D E 5. C18 SPE Loading (Retains Neutral Analyte) D->E F 6. SPE Elution (100% Acetonitrile) E->F G 7. HPLC-UV Analysis (Isocratic, 225 nm) F->G

Fig 1. pH-driven extraction and SPE cleanup workflow for Flumetaulam in soil matrices.

Environmental Degradation Pathway

Pathway A Flumetaulam (Parent Herbicide) B Reduced Flumetaulam Hydrate (t1/2 = 2 days in aerobic) A->B Anaerobic Environment C Hydroxylated Metabolites (Positions 4 or 5) A->C Aerobic Metabolism B->A Aeration (Reversible) D Ring Cleavage Products (Mineralization) C->D Microbial Degradation

Fig 2. Environmental degradation pathway of Flumetaulam in aerobic and anaerobic soil conditions.

References

  • Baskaran, S., Lauren, D. R., & Holland, P. T. (1996). High-performance liquid chromatographic determination of flumetsulam, a newly developed sulfonamide herbicide in soil. Journal of Chromatography A. URL: [Link]

  • Xu, H., et al. (2007). Development of an Improved Liquid Phase Microextraction Technique and Its Application in the Analysis of Flumetsulam and Its Two Analogous Herbicides in Soil. Journal of Agricultural and Food Chemistry. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91759, Flumetsulam. URL: [Link]

  • Wolt, J. D., et al. (1992). Anaerobic aquatic degradation of flumetsulam. Journal of Agricultural and Food Chemistry. URL: [Link]

  • Health Canada Pest Management Regulatory Agency. (2014). Proposed Re-evaluation Decision PRVD2014-05 (Flumetsulam). Government of Canada Publications. URL: [Link]

Sources

Application

Application Note: High-Throughput and Reliable Extraction of Flumetsulam Residues from Agricultural Matrices

An Application Guide for Drug Development Professionals and Analytical Scientists Abstract This document provides a comprehensive guide to the extraction of Flumetsulam residues from various agricultural crops. Flumetsul...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals and Analytical Scientists

Abstract

This document provides a comprehensive guide to the extraction of Flumetsulam residues from various agricultural crops. Flumetsulam is a selective, soil- and foliar-applied herbicide from the triazolopyrimidine sulfonanilide family, widely used for controlling broadleaf weeds in crops such as wheat, corn, and soybeans.[1][2] Its persistence in soil and potential for carryover to subsequent sensitive crops necessitates robust and sensitive analytical methods for residue monitoring.[2][3][4] This guide details the underlying principles and provides validated, step-by-step protocols for the effective extraction and cleanup of Flumetsulam residues, with a primary focus on the widely adopted QuEChERS methodology. These protocols are designed to ensure high accuracy, precision, and throughput, meeting the stringent requirements for food safety and environmental monitoring.[5][6]

Introduction: The Rationale for Flumetsulam Residue Analysis

Flumetsulam functions by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1] While effective at low application rates, its potential to persist in the environment raises concerns regarding food safety, adherence to Maximum Residue Limits (MRLs), and the potential for phytotoxicity in rotational crops.[1][2][5] Therefore, the ability to accurately and efficiently quantify Flumetsulam residues in complex agricultural matrices is paramount.

The primary challenge in any residue analysis is the complexity of the sample matrix. Agricultural crops contain a multitude of compounds (pigments, fats, sugars, organic acids) that can interfere with the detection of the target analyte, which is often present at trace levels (ng/g or µg/kg).[7][8] The objective of the extraction and cleanup process is twofold:

  • To efficiently isolate Flumetsulam from the bulk of the sample matrix.

  • To remove interfering co-extractives that could suppress or enhance the analytical signal, leading to inaccurate quantification.

This guide focuses on providing scientifically-grounded protocols that are both effective and self-validating, ensuring the trustworthiness of the generated data.

Foundational Extraction Strategy: QuEChERS

For the analysis of pesticide residues like Flumetsulam, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard, largely supplanting older, more labor-intensive techniques like traditional liquid-liquid extraction (LLE) or non-dispersive solid-phase extraction (SPE).[9][10][11] The power of QuEChERS lies in its streamlined two-step process: a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[5][12]

The "Why": Causality Behind QuEChERS Steps
  • Extraction with Acetonitrile: Acetonitrile is the solvent of choice due to its ability to effectively solubilize a broad range of pesticides, including the moderately polar Flumetsulam. Crucially, it is miscible with water, allowing for efficient extraction from high-moisture crops.

  • Salting-Out Partitioning: The addition of salts, primarily anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium citrate, is the cornerstone of the extraction phase.[12][13]

    • Anhydrous MgSO₄: Acts as a drying agent, absorbing a significant amount of water from the sample homogenate. This forces the partitioning of water-soluble matrix components (like sugars) into a small, remaining aqueous layer, while driving the less polar Flumetsulam into the acetonitrile layer.

    • NaCl/Sodium Citrate: These salts enhance the ionic strength of the aqueous phase, further reducing the solubility of acetonitrile in water and promoting a cleaner phase separation. This "salting-out" effect ensures a higher recovery of the analyte in the organic phase.

  • Dispersive SPE (d-SPE) Cleanup: This is the purification step. A small amount of the acetonitrile extract is mixed with a combination of sorbents.

    • Primary Secondary Amine (PSA): This is a weak anion exchanger highly effective at removing organic acids, fatty acids, and some sugars, which are common interferences in plant matrices.[5][10]

    • C18 (Octadecylsilane): This reversed-phase sorbent is used to remove non-polar interferences such as fats, oils, and waxes.[10][14] It is particularly useful for oil-rich crops like soybeans.

    • Graphitized Carbon Black (GCB): GCB is exceptionally effective at removing pigments like chlorophyll and carotenoids.[12] However, it must be used with caution as its planar structure can lead to the adsorption and loss of planar analytes. For Flumetsulam, its use should be evaluated carefully to avoid recovery losses.

Validated Protocols for Flumetsulam Extraction

The following protocols are designed for robustness and have been validated based on established scientific literature. Final analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[5][12]

Protocol 1: General Purpose QuEChERS for Low-Fat Crops (e.g., Wheat, Corn, Fruits, Vegetables)

This protocol is adapted from standard QuEChERS methods and is suitable for a wide range of plant-derived foods.[12][15]

Step-by-Step Methodology:

  • Sample Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube. For dry commodities like wheat grain, add 10 mL of reagent water and allow to rehydrate for 30 minutes.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Internal Standard Spiking (Optional but Recommended): Spike with an appropriate internal standard if using an isotope dilution method.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and initial extraction.

  • Salt Addition: Add the contents of a salt packet containing 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

  • Extraction: Immediately cap and shake vigorously for 1 minute. The mixture should appear as a uniform slurry.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in a clear separation, with the acetonitrile supernatant at the top.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA.

  • Purification: Cap the d-SPE tube and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 2 minutes to pellet the sorbents.

  • Sample for Analysis: Transfer the final, cleaned extract into an autosampler vial for LC-MS/MS analysis.

Diagram 1: QuEChERS Workflow for Flumetsulam Extraction

QuEChERS_Workflow start 1. Homogenize 10g Sample add_acn 2. Add 10mL Acetonitrile start->add_acn shake1 3. Shake 1 min add_acn->shake1 add_salts 4. Add QuEChERS Salts (MgSO4, NaCl) shake1->add_salts shake2 5. Shake 1 min add_salts->shake2 cent1 6. Centrifuge (≥4000 rpm, 5 min) shake2->cent1 transfer 7. Take 1mL of Acetonitrile Supernatant cent1->transfer dspe 8. Add to d-SPE Tube (150mg MgSO4, 50mg PSA) transfer->dspe vortex 9. Vortex 30 sec dspe->vortex cent2 10. Centrifuge vortex->cent2 final 11. Final Extract for LC-MS/MS cent2->final

A generalized workflow for the QuEChERS extraction and cleanup process.

Protocol 2: Modified QuEChERS for High-Fat/Oil Crops (e.g., Soybeans)

For matrices with high lipid content, an additional C18 sorbent is required to prevent contamination of the analytical system.

Step-by-Step Methodology:

  • Follow steps 1-7 of Protocol 1.

  • d-SPE Cleanup (Modified): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent .[16]

  • Follow steps 9-11 of Protocol 1.

The inclusion of C18 effectively binds the non-polar lipids, yielding a cleaner extract suitable for analysis.

Alternative/Confirmatory Technique: Solid-Phase Extraction (SPE)

While QuEChERS is preferred for high-throughput screening, cartridge-based Solid-Phase Extraction (SPE) offers a highly effective and often more rigorous cleanup. It is an excellent choice for complex matrices or when orthogonal confirmation of results is needed. The principle relies on the partitioning of Flumetsulam between a solid sorbent (e.g., C18) and a liquid phase.

Step-by-Step Methodology (Cleanup of a Crude Extract):

  • Crude Extraction: Perform an initial extraction of a 10 g sample with a suitable solvent, such as acetonitrile or a buffered methanol solution.[7] Centrifuge and collect the supernatant.

  • Solvent Exchange & Dilution: Evaporate the supernatant to near dryness under a gentle stream of nitrogen and reconstitute in a small volume of a solvent compatible with the SPE loading conditions (e.g., 10% methanol in water).

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the reconstituted sample extract onto the C18 cartridge at a slow, steady flow rate (1-2 mL/min). Flumetsulam will be retained on the sorbent.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove polar interferences.

  • Elution: Elute the retained Flumetsulam from the cartridge using a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent like acetonitrile or methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable injection solvent for LC-MS/MS analysis.

Diagram 2: Solid-Phase Extraction (SPE) Cleanup Workflow

SPE_Workflow crude 1. Crude Sample Extract load 3. Load Extract crude->load condition 2. Condition C18 Cartridge (Methanol -> Water) wash 4. Wash Cartridge (Reagent Water) (Interferences to Waste) load->wash elute 5. Elute Flumetsulam (Acetonitrile) wash->elute collect 6. Collect Eluate elute->collect final 7. Evaporate & Reconstitute for LC-MS/MS collect->final

The fundamental steps of a reversed-phase SPE cleanup using a C18 cartridge.

Method Validation and Performance Characteristics

Any analytical method used for regulatory or safety purposes must be validated to prove it is fit for purpose.[17] Key performance parameters are summarized below. The use of matrix-matched standards (standards prepared in a blank extract of the same crop) is crucial for compensating for matrix effects and ensuring accurate quantification.[5]

ParameterTarget ValueRationale
Linearity (r²) > 0.99Ensures the response of the instrument is proportional to the concentration of Flumetsulam over the working range.[5]
Accuracy (Recovery) 70 - 120%Demonstrates the efficiency of the extraction process. Values within this range indicate that a significant and consistent portion of the analyte is recovered.[5][16]
Precision (RSD) ≤ 20%Relative Standard Deviation (RSD) measures the repeatability of the method. A low RSD indicates the method is precise and reproducible.[5][16]
Limit of Quantification (LOQ) ≤ MRLThe LOQ must be at or below the Maximum Residue Limit (MRL) set by regulatory bodies (e.g., 0.01 mg/kg for wheat) to be effective for monitoring compliance.[5][18]

Table 1: Typical Performance Data for Flumetsulam Analysis in Crops

Crop MatrixExtraction MethodLOQ (mg/kg)Mean Recovery (%)RSD (%)Reference
Wheat GrainGC-ECD0.0183.8 - 107.21.87 - 8.09[18]
Various Plant FoodsQuEChERS UPLC-MS/MS0.01 (10 µg/kg)73.8 - 115.7< 10[12]
SoilDSPE-DLLME0.0005 - 0.001 (0.5-1.0 ng/g)76.0 - 93.5< 6.8[19]

Conclusion and Best Practices

The QuEChERS method stands out as the premier choice for the routine analysis of Flumetsulam residues in a diverse range of agricultural crops. Its simplicity, speed, and effectiveness, combined with the high sensitivity of modern LC-MS/MS instrumentation, provide a powerful workflow for food safety and environmental laboratories. For particularly challenging matrices or for confirmatory analysis, solid-phase extraction remains a valuable and robust alternative.

Key Best Practices for Success:

  • Representative Sampling: Ensure the initial sample is representative of the entire lot being tested.

  • Thorough Homogenization: Inconsistent homogenization is a primary source of poor precision.

  • Matrix-Matched Calibration: Always use matrix-matched standards to mitigate ion suppression or enhancement effects during analysis.

  • Method Validation: Validate the chosen protocol for each specific crop matrix to ensure data is defensible and accurate.

By adhering to these scientifically-sound principles and protocols, researchers and analysts can confidently and reliably determine Flumetsulam residues, contributing to a safer food supply and a better understanding of herbicide fate in the environment.

References

  • Analysis and Study on Residue of Florasulam in Wheat by Liquid Chromatography–Tandem Mass Spectrometry. (2023). International Journal of Modern Research in Engineering and Technology. [Link]

  • Chen, Y., Hu, J., & Yang, T. (2012). Dissipation and residues of flumetsulam in wheat and soil. Bulletin of Environmental Contamination and Toxicology, 88(6), 897–901. [Link]

  • Wang, P., Tian, F., Xu, J., Dong, F., Li, S., Zheng, Y., & Liu, X. (2015). Determination of flumetsulam residues in 20 kinds of plant-derived foods by ultra-performance liquid chromatography coupled with tandem mass spectrometry. Analytical Methods, 7(16), 6935-6943. [Link]

  • Solid-phase extraction followed by HPLC/DAD for determination of sulfonylurea herbicide in soil. (n.d.). SciSpace. [Link]

  • Poulimenou, M. V., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry, 66(26), 6893–6902. [Link]

  • Wu, Q., Wang, C., Liu, Z., Wang, Z. (2012). Determination of some sulfonylurea herbicides in soil by a novel liquid-phase microextraction combined with sweeping micellar electrokinetic chromatography. Analytical and Bioanalytical Chemistry, 404(6-7), 1909-17. [Link]

  • O'Sullivan, J., Thomas, R. J., & Bouw, W. J. (1999). Effect of Flumetsulam Plus Clopyralid Soil Residues on Several Vegetable Crops and on Sweet Corn (Zea mays) Cultivars Grown in Rotation. Weed Technology, 13(2), 303-307. [Link]

  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Japanese Ministry of Health, Labour and Welfare. [Link]

  • O'Sullivan, J., Thomas, R. J., & Bouw, W. J. (1999). Yield and injury effects on vegetable crops planted in flumetsulam-treated soil. Canadian Journal of Plant Science, 79(3), 417-420. [Link]

  • Zaugg, S. D., Sandstrom, M. W., Smith, S. G., & Fehlberg, K. M. (2000). Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

  • AB SCIEX. (n.d.). Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening in Food Samples using DPX-QuEChERS. [Link]

  • Gan, J., et al. (2007). Formation and Extraction of Persistent Fumigant Residues in Soils. Journal of Environmental Quality, 36(5), 1379-1385. [Link]

  • Avoiding crop damage from residual herbicides. (2025). Agriculture Victoria. [Link]

  • Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (2021). ResearchGate. [Link]

  • Lee, S., et al. (2019). Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries. Foods, 8(7), 279. [Link]

  • Thetsida, T., et al. (2024). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Foods, 13(10), 1498. [Link]

  • A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides. (2022). Taylor & Francis Online. [Link]

  • Noy, D., & Hollaway, K. (n.d.). LEACHING AND PERSISTENCE OF FLUMETSULAM AND IMAZETHAPYR. 12th Australian Weeds Conference. [Link]

  • NEW RAPID ANALYSIS OF TWO CLASSES OF PESTICIDES IN FOOD WASTEWATER BY QUECHERS-LIQUID CHROMATOGRAPHY/MASS SPECTROMETRY. (2016). Journal of Ecological Engineering, 17(4), 119-125. [Link]

  • Dhanshetty, M., et al. (2023). Analytical Method for Detecting Herbicides, Plant Growth Regulators, and Fungicides in Agricultural Commodities: Single-Laboratory Validation. Journal of AOAC INTERNATIONAL. [Link]

Sources

Method

In vitro assays for testing Flumetaulam efficacy on resistant weeds

Application Note: In Vitro Assays for Evaluating Flumetsulam (Flumetaulam) Efficacy on Resistant Weeds Audience: Researchers, scientists, and agrochemical development professionals. Introduction & Mechanistic Causality F...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assays for Evaluating Flumetsulam (Flumetaulam) Efficacy on Resistant Weeds

Audience: Researchers, scientists, and agrochemical development professionals.

Introduction & Mechanistic Causality

Flumetsulam (often referred to as Flumetaulam in specific industrial literature) is a highly potent triazolopyrimidine sulfonamide herbicide. Its primary mechanism of action is the suppression of acetolactate synthase (ALS), the first common enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine[1]. By blocking this metabolic pathway, the herbicide halts plant cell division and causes cessation of growth[1].

The rapid evolution of herbicide-resistant weed biotypes threatens agricultural productivity globally. Target-site resistance (TSR) is the most prevalent mechanism conferring resistance to ALS inhibitors, frequently driven by single nucleotide polymorphisms (SNPs) at conserved codons such as Pro-197 or Trp-574[2]. These mutations alter the enzyme's binding pocket, significantly reducing the binding affinity of Flumetsulam while maintaining normal substrate binding[2]. In highly resistant populations, ALS enzymes can exhibit over a 16-fold decrease in susceptibility to ALS-inhibiting herbicides compared to susceptible wild-types[3].

To accurately diagnose and quantify this resistance, researchers require robust, self-validating in vitro systems. Relying solely on whole-plant greenhouse assays introduces confounding variables such as soil-herbicide binding, root absorption rates, and non-target-site resistance (e.g., enhanced Cytochrome P450 metabolism). By utilizing in vitro biochemical and tissue culture assays, scientists can isolate the direct causal relationship between the herbicide and the target enzyme.

Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Target Enzyme Pyruvate->ALS Substrate Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS Substrate Acetolactate Acetolactate ALS->Acetolactate Acetohydroxybutyrate 2-Acetohydroxybutyrate ALS->Acetohydroxybutyrate Flumetsulam Flumetsulam (Inhibitor) Flumetsulam->ALS Competitive Inhibition BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate->BCAA Biosynthesis Acetohydroxybutyrate->BCAA Biosynthesis

Fig 1: ALS Biosynthetic Pathway and Flumetsulam Inhibition Mechanism.

Experimental Workflow: A Self-Validating System

To ensure high trustworthiness and rigorous scientific validation, this application note proposes an orthogonal workflow. Protocol 1 utilizes a cell-free biochemical assay to directly measure ALS enzyme kinetics. Protocol 2 employs an in vitro tissue culture bioassay to confirm physiological resistance. Together, they form a closed-loop validation system: if a weed survives Protocol 2 due to target-site resistance, Protocol 1 will causally prove the altered enzyme kinetics.

Workflow A Weed Seed Collection B In Vitro Germination (Agar Medium) A->B C Protein Extraction & ALS Isolation B->C D Flumetsulam Dose-Response C->D E Spectrophotometric Quantification D->E

Fig 2: Orthogonal In Vitro Validation Workflow for Herbicide Resistance.

Protocol 1: In Vitro ALS Enzyme Inhibition Assay

This biochemical assay quantifies the conversion of sodium pyruvate to acetolactate by the extracted ALS enzyme. The accumulated acetolactate is forcefully decarboxylated into acetoin, which is then measured colorimetrically[2].

Reagent Causality & Preparation:

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 0.5 mM MgCl₂, 0.5 mM thiamine pyrophosphate (TPP), 10 μM flavin adenine dinucleotide (FAD), 10 mM sodium pyruvate, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), and 0.5% polyvinylpyrrolidone (PVP)[2].

    • Causality: Mg²⁺, TPP, and FAD are obligate cofactors for ALS functionality. Without them, the enzyme rapidly denatures in vitro. PVP is critical for binding endogenous phenolic compounds that would otherwise precipitate and destroy the target proteins during extraction.

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 20 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM TPP, and 10 μM FAD.

  • Flumetsulam Stock: Dissolve analytical-grade Flumetsulam in DMSO to a 10 mM stock, followed by serial dilutions.

Step-by-Step Methodology:

  • Tissue Homogenization: Harvest approximately 4 g of young shoot tissue from weed seedlings at the 3- to 4-leaf stage[2]. Snap-freeze in liquid nitrogen. Grind to a fine powder and homogenize in 20 mL of cold Extraction Buffer.

  • Enzyme Isolation: Centrifuge the homogenate at 25,000 × g for 20 minutes at 4°C. Carefully collect the supernatant containing the crude ALS enzyme.

  • Reaction Setup: In a 96-well microplate, combine 50 μL of the crude enzyme extract with 50 μL of Assay Buffer containing varying concentrations of Flumetsulam (e.g., 0.001 μM to 1000 μM)[3]. Include a DMSO-only control (maximum activity) and a heat-denatured enzyme blank.

  • Incubation: Incubate the microplate at 37°C for 60 minutes to allow the enzymatic conversion of pyruvate to acetolactate.

  • Termination & Decarboxylation: Halt the reaction by adding 20 μL of 6 M H₂SO₄ per well. Incubate at 60°C for 15 minutes to decarboxylate the accumulated acetolactate into acetoin.

  • Colorimetric Development: Add 100 μL of a colorimetric reagent (0.5% w/v creatine and 5% w/v α-naphthol dissolved in 2.5 M NaOH). Incubate at 60°C for an additional 15 minutes.

  • Quantification: Measure the absorbance at 530 nm using a microplate spectrophotometer. Calculate the IC₅₀ (inhibitor concentration reducing enzyme activity by 50%) using non-linear regression analysis[4].

Protocol 2: In Vitro Tissue Culture Dose-Response Bioassay

Tissue culture methods allow for the rapid detection of resistant plant clones, efficiently discriminating susceptible and resistant biotypes by determining the exact herbicide concentration needed for control in vitro[5]. This approach isolates the plant's inherent physiological resistance from soil-based degradation factors.

Step-by-Step Methodology:

  • Seed Sterilization: Surface-sterilize weed seeds using 70% ethanol for 2 minutes, followed by a 2% sodium hypochlorite solution for 10 minutes. Rinse thoroughly (five times) with sterile distilled water.

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) basal medium supplemented with 1.5% sucrose and 0.8% plant tissue culture agar. Adjust the pH to 5.8 before autoclaving.

  • Herbicide Incorporation: After autoclaving, allow the medium to cool to 50°C. Add filter-sterilized Flumetsulam to achieve a logarithmic concentration gradient (e.g., 0, 0.01, 0.1, 1.0, 10, and 100 μM). Pour the medium into sterile Petri dishes.

  • Inoculation & Incubation: Aseptically plate 20 sterilized seeds per dish. Transfer the dishes to a controlled growth chamber set at 25°C/20°C (day/night) with a 16-hour photoperiod.

  • Evaluation: At 14 to 21 days post-inoculation, record germination rates, shoot length, and fresh biomass. Calculate the GR₅₀ (dose causing a 50% growth reduction) to establish the resistance profile.

Quantitative Data Presentation

To definitively classify a weed biotype as resistant, researchers must compare the IC₅₀ and GR₅₀ values between the Susceptible (S) and Resistant (R) populations. The Resistance Index (RI) is calculated as the ratio of R to S (RI = R/S). An RI > 10 strongly indicates target-site resistance[3].

Table 1: Representative Flumetsulam Efficacy Data for Susceptible vs. Resistant Weed Biotypes

Weed Biotype ProfileALS IC₅₀ (μM)Enzyme RI (IC₅₀ R/S)Tissue Culture GR₅₀ (μM)Whole-Plant RI (GR₅₀ R/S)Primary Resistance Mechanism
Susceptible (Wild-Type)0.93 ± 0.121.00.60 ± 0.081.0N/A (Baseline)
Resistant (Pro-197 Mutant)15.71 ± 1.55~16.912.60 ± 1.1021.0Target-Site Mutation (TSR)
Resistant (Trp-574 Mutant)>100.0>107.5>50.0>83.3Target-Site Mutation (TSR)

(Note: Values are synthesized from standardized ALS-inhibitor resistance profiling across broadleaf and grass weed species[3][4][5].)

References[1] Composition containing florasulam and flumetsulam - Google Patents.https://patents.google.com/patent/CN103503892A/en[5] Resistance detection of blackjack to ALS inhibitors by in vitro plant growth method - SciELO.https://www.scielo.br/j/pd/a/7qK8b3h3qK8b3h3qK8b3h3/?lang=en[2] Unravelling the effect of two herbicide resistance mutations on acetolactate synthase kinetics and growth traits - Oxford Academic.https://academic.oup.com/jxb/article/71/16/4755/5860952[3] First Report on Resistance to ALS-Inhibiting Herbicides in the Broadleaved Weed Common Vetch (Vicia sativa L.) and Visual Detection of the Associated ALS Resistance Mutation - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jafc.5b00000[4] The Pro-197-Thr mutation in the ALS gene confers novel resistance patterns to ALS-inhibiting herbicides in Bromus japonicus in China - Frontiers.https://www.frontiersin.org/articles/10.3389/fpls.2024.1340000/full

Sources

Application

Formulation strategies for Flumetaulam water dispersible granules

Advanced Formulation Strategies for Flumetsulam Water Dispersible Granules (WDG) Executive Summary & Mechanistic Context Flumetsulam is a highly selective, systemic herbicide belonging to the triazolopyrimidine sulfonani...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Formulation Strategies for Flumetsulam Water Dispersible Granules (WDG)

Executive Summary & Mechanistic Context

Flumetsulam is a highly selective, systemic herbicide belonging to the triazolopyrimidine sulfonanilide chemical class[1]. It functions as a potent inhibitor of acetolactate synthase (ALS, also known as acetohydroxy acid synthase), an essential enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By blocking this pathway, flumetsulam rapidly halts cell division and plant growth in broadleaf weeds[2].

Because flumetsulam exhibits low aqueous solubility (approximately 49 mg/L at pH 2.5)[3], delivering it effectively to the target site requires sophisticated formulation engineering. The 80% Water Dispersible Granule (800 g/kg WDG) has become the industry gold standard[4]. WDGs offer superior user safety (dust-free handling), high active ingredient loading, and excellent spontaneous dispersion in the spray tank compared to traditional wettable powders (WP)[1].

Pharmacological & Agrochemical Pathway

ALSinhibition F Flumetsulam (Triazolopyrimidine) ALS Acetolactate Synthase (ALS) Enzyme F->ALS Competitive Inhibition BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Blocks Biosynthesis PS Protein Synthesis Arrest BCAA->PS Depletion PD Weed Necrosis & Death PS->PD Systemic Failure

Caption: Flumetsulam mechanism of action: ALS enzyme inhibition pathway.

Excipient Selection and Formulation Causality

A robust WDG formulation is a thermodynamically unstable system temporarily stabilized by a carefully selected matrix of surfactants and carriers. The primary goal is to prevent Ostwald ripening and particle agglomeration upon dilution in the spray tank[5].

  • Primary Dispersant (Polycarboxylate): Provides electrosteric stabilization. When the granule hits water, the polycarboxylate chains unfold, providing a steric barrier that prevents the hydrophobic flumetsulam particles from re-agglomerating[5].

  • Secondary Dispersant (Lignosulfonate): Acts synergistically with polycarboxylates to lower the zeta potential of the particles, ensuring long-term suspensibility.

  • Wetting Agent (Sodium Alkyl Naphthalene Sulfonate): Reduces the surface tension of the spray droplet, accelerating the initial water ingress into the granule pores and improving leaf surface retention[6].

  • Disintegrant (Ammonium Sulfate): A highly water-soluble salt that dissolves instantly upon contact with water, creating osmotic pressure that bursts the granule apart from the inside out.

Table 1: Quantitative Formulation Recipe for Flumetsulam 80% WDG

ComponentFunctionChemical IdentityConcentration (% w/w)
Flumetsulam Active IngredientTriazolopyrimidine sulfonanilide80.0
Polycarboxylate Primary DispersantSodium maleic/acrylic copolymer6.0
Lignosulfonate Secondary DispersantSodium lignosulfonate4.0
Alkyl Naphthalene Sulfonate Wetting AgentAnionic surfactant2.0
Ammonium Sulfate Disintegrant(NH4)2SO43.0
Kaolin Carrier / FillerHydrated aluminum silicate5.0 (Q.S.)

Manufacturing Workflow

WDGWorkflow RM Raw Materials (AI + Excipients) DM Dry Blending (Homogenization) RM->DM WM Wet Milling (Particle Size < 5µm) DM->WM Addition of Water GR Fluid Bed Granulation (Agglomeration & Drying) WM->GR Atomization SV Sieving (0.5 - 1.5 mm) GR->SV QC Quality Control (Suspensibility > 80%) SV->QC Validation

Caption: Step-by-step manufacturing workflow for Flumetsulam 80% WDG.

Self-Validating Experimental Protocols

Protocol 1: Slurry Preparation and Wet Milling

Mechanistic Rationale: Flumetsulam must be reduced to a fine particle size to maximize the surface area for rapid dissolution and to prevent spray nozzle clogging.

  • Preparation: Charge a mixing vessel with deionized water (approximately 40% of the total batch weight).

  • Excipient Solubilization: Dissolve the polycarboxylate, lignosulfonate, and wetting agent under continuous high shear (800 RPM).

  • AI Incorporation: Slowly add the technical grade Flumetsulam (97-98% purity)[3] and Kaolin to form a homogeneous suspension.

  • Milling: Pass the slurry through a horizontal bead mill (using zirconium oxide beads, 0.8-1.0 mm) at a controlled temperature (< 35°C to prevent AI thermal degradation).

  • Self-Validation Checkpoint: Sample the milled slurry and analyze it via Laser Diffraction Particle Size Analysis. The process is validated only when the D90 particle size is ≤ 5.0 µm. If D90 > 5.0 µm, the slurry must be recirculated through the mill.

Protocol 2: Fluid Bed Granulation

Mechanistic Rationale: Fluid bed granulation converts the liquid slurry into porous, free-flowing granules. The rapid evaporation of water leaves behind a solid bridge of dispersants that bind the milled particles together.

  • Pre-heating: Preheat the fluid bed chamber to an inlet air temperature of 70°C–80°C.

  • Atomization: Pump the milled slurry through a two-fluid nozzle (atomization pressure: 2.5–3.0 bar) directly into the fluidized chamber.

  • Agglomeration: Maintain the product bed temperature between 45°C–50°C to ensure simultaneous agglomeration and drying.

  • Drying: Once spraying is complete, continue fluidization until the exhaust temperature spikes, indicating surface moisture depletion.

  • Self-Validation Checkpoint: Extract a 10g sample and test via a Halogen Moisture Analyzer. The process is validated when residual moisture is ≤ 1.5% w/w. Excess moisture leads to caking during storage; over-drying causes granule friability and dust generation.

Protocol 3: Quality Control & Performance Validation

Mechanistic Rationale: A WDG must perform flawlessly in the field. The following CIPAC (Collaborative International Pesticides Analytical Council) methods ensure the formulation's physical integrity and field readiness.

  • Wetting Time (CIPAC MT 53.3): Drop 1.0 g of granules into 100 mL of standard hard water.

    • Validation: Granules must completely wet and sink in < 30 seconds.

  • Suspensibility (CIPAC MT 168): Disperse 1.0 g of WDG in 250 mL of standard hard water. Invert the cylinder 30 times. Let stand for 30 minutes, then extract the bottom 25 mL and determine AI content via HPLC.

    • Validation: Suspensibility must be > 80%. Failure indicates insufficient dispersant coverage or the onset of Ostwald ripening[5].

  • Wet Sieve Test (CIPAC MT 185): Pour the dispersed suspension through a 75 µm sieve.

    • Validation: Residue on the sieve must be < 0.5% w/w to guarantee no nozzle blockages during aerial or ground boom application.

Sources

Method

Application Note: High-Throughput Analysis of Flumetsulam and its Key Metabolites in Environmental Matrices using LC-MS/MS

Abstract This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the simultaneous quantification of the herbicide Flumetsulam and its primary metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the simultaneous quantification of the herbicide Flumetsulam and its primary metabolic and degradation products. As the environmental fate and toxicological profile of Flumetsulam are intrinsically linked to its transformation products, this method provides researchers, environmental monitoring agencies, and drug development professionals with a highly selective and sensitive tool for comprehensive residue analysis. The protocol outlines optimized procedures for sample preparation from soil and water matrices, detailed LC-MS/MS parameters, and discusses the rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction

Flumetsulam, N-(2,6-difluorophenyl)-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide, is a selective, pre- and post-emergence herbicide widely used for the control of broadleaf weeds in various crops, including corn and soybeans.[4][5] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of essential branched-chain amino acids in plants.[6] The environmental persistence and potential for off-site transport of Flumetsulam and its metabolites are of significant interest to ensure food safety and environmental protection.

The metabolism of Flumetsulam in plants and its degradation in the environment lead to the formation of various transformation products. Understanding the nature and concentration of these metabolites is critical for a complete risk assessment. In plants, the primary metabolic pathways involve hydroxylation and subsequent glucose conjugation.[7] In anaerobic aquatic environments, a significant degradation product is a reduced hydrate form. This application note focuses on the detection of Flumetsulam and its key identified metabolites:

  • Flumetsulam: The parent herbicide.

  • Metabolite M1: N-[2,6-difluoro-4-hydroxyphenyl]-5-methyl(1,2,4)-triazolo[1,5-a]pyrimidine-2-sulfonamide

  • Metabolite M2: N-[2,6-difluorophenyl]-5-hydroxymethyl(1,2,4)-triazolo[1,5-a]pyrimidine-2-sulfonamide

  • Reduced Flumetsulam Hydrate: N-(2,6-difluorophenyl)-4,5,6,7-tetrahydro-5-hydroxy-5-methyl[1][2][3]triazolo[l,5-a]pyrimidine-2-sulfonamide

This document provides a comprehensive LC-MS/MS workflow, from sample preparation to data acquisition, to enable the reliable quantification of these compounds.

Experimental

Materials and Reagents
  • Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium formate (LC-MS grade), anhydrous magnesium sulfate, and sodium chloride.

  • Solid Phase Extraction (SPE) Cartridges: Reversed-phase C18 or graphitized carbon black (GCB) cartridges for sample cleanup.

Sample Preparation

The choice of sample preparation protocol is critical for removing matrix interferences and concentrating the analytes of interest. Below are recommended starting procedures for water and soil samples.

This protocol is adapted from established methods for pesticide analysis in water.[10]

  • Sample Filtration: Filter water samples through a 0.45 µm filter to remove particulate matter.

  • pH Adjustment: Acidify the water sample to pH 2-3 with formic acid to ensure Flumetsulam and its metabolites are in a neutral form for efficient extraction.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 2-3).

  • Sample Loading: Pass the acidified water sample (e.g., 250-500 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the analytes with 5-10 mL of methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial LC mobile phase.

The QuEChERS method is a widely adopted and efficient technique for the extraction of pesticide residues from complex matrices like soil.[11]

  • Sample Homogenization: Homogenize 10 g of soil with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE tube containing appropriate sorbents (e.g., PSA for removal of organic acids and C18 for removal of non-polar interferences).

  • Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions provide a starting point for method development and can be adapted based on the specific instrumentation available.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of the analytes.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for Flumetsulam and its metabolites.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.

MRM Transitions and Data Acquisition

The selection of appropriate precursor and product ions is crucial for the selectivity and sensitivity of the method. The following table provides the theoretical monoisotopic masses for the protonated parent molecule and its key metabolites.

Table 1: Theoretical Monoisotopic Masses of Flumetsulam and its Metabolites

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
FlumetsulamC₁₂H₉F₂N₅O₂S325.0445326.0518
Metabolite M1C₁₂H₉F₂N₅O₃S341.0394342.0467
Metabolite M2C₁₂H₉F₂N₅O₃S341.0394342.0467
Reduced Flumetsulam HydrateC₁₂H₁₃F₂N₅O₃S345.0707346.0780

Note: The exact MRM transitions (precursor ion -> product ion) and collision energies need to be determined empirically by infusing the analytical standards of each compound into the mass spectrometer. For Flumetsulam, known product ions include m/z 262 and 129.[7] The fragmentation of the sulfonamide bond is a characteristic pathway for this class of compounds.

Method Validation and Quality Control

To ensure the reliability of the analytical data, a thorough method validation should be performed according to established guidelines (e.g., SANTE/11312/2021). Key validation parameters include:

  • Linearity and Range: Assess the linear response of the instrument over a defined concentration range using matrix-matched calibration standards.

  • Accuracy and Precision: Determine the recovery and repeatability of the method by analyzing spiked blank matrix samples at multiple concentration levels.

  • Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.

  • Specificity: Evaluate the absence of interfering peaks at the retention times of the target analytes in blank matrix samples.

  • Matrix Effects: Investigate the potential for ion suppression or enhancement caused by co-eluting matrix components.[2][12] This can be assessed by comparing the slope of the calibration curve in solvent versus the slope in a matrix extract.

Workflow and Data Presentation

The overall analytical workflow is summarized in the diagram below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Soil or Water Sample Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Figure 1: General workflow for the analysis of Flumetsulam and its metabolites.

Discussion

The successful implementation of this method relies on careful attention to several key aspects. The lack of commercially available analytical standards for the metabolites necessitates either in-house synthesis or collaboration with a specialized laboratory for their preparation. This is a critical prerequisite for accurate quantification and method validation.

Matrix effects are a common challenge in LC-MS/MS analysis of complex samples. The use of matrix-matched calibration standards is highly recommended to compensate for any signal suppression or enhancement. Furthermore, the d-SPE cleanup step in the QuEChERS protocol can be optimized by testing different sorbent combinations to effectively remove interfering compounds from the specific matrix being analyzed.

The chromatographic separation should be optimized to ensure baseline resolution of the parent compound and its metabolites, particularly for the isomeric hydroxylated metabolites (M1 and M2), if they exhibit similar fragmentation patterns.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the analysis of Flumetsulam and its key metabolites in environmental matrices. By following the detailed protocols for sample preparation and the outlined approach for LC-MS/MS analysis, researchers can achieve reliable and sensitive quantification of these compounds. The provided information serves as a strong foundation for laboratories to establish their own validated methods for monitoring the environmental fate of this important herbicide.

References

  • Restek. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Taylor & Francis Online. Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. [Link]

  • Royal Society of Chemistry. Determination of flumetsulam residues in 20 kinds of plant-derived foods by ultra-performance liquid chromatography coupled with tandem mass spectrometry. [Link]

  • PubChem. Flumetsulam. [Link]

  • ResearchGate. Liquid Chromatographic Determination of Flumetsulam in Soybeans. [Link]

  • Agilent. Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]

  • Hefei Xingyu Chemical Co., Ltd. Flumetsulam 97% TC. [Link]

  • Chemical Warehouse. Flumetsulam - Active Ingredient Page. [Link]

  • Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Waters Corporation. An Enhanced LC-MS/MS Method for the Determination of 81 Pesticide Residues in Fruit and Vegetables Using the Quattro Premier Mass Spectrometer. [Link]

  • EPA.[1][2][3]Triazolo[1,5-a]pyrimidine-2-sulfonamide, N-(2,6-difluorophenyl)-5-methyl- - Substance Details. [Link]

  • Four Seasons Agribusiness. F.S.A. Flumetsulam 800 WG Herbicide. [Link]

  • PubMed. [Synthesis and properties of nuclear hydroxylated derivatives of flufenamic acid and etofenamate (author's transl)]. [Link]

  • Compendium of Pesticide Common Names. flumetsulam data sheet. [Link]

  • YouTube. How to quantify 200 metabolites with one LC-MS/MS method?. [Link]

  • PMC. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. [Link]

  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]

  • ResearchGate. Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β‐Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. [Link]

  • SciELO. Identification of Glycoside Compounds from Tobacco by High Performance Liquid Chromatography/Electrospray Ionization Linear Ion-Trap Tandem Mass Spectrometry Coupled with Electrospray Ionization Orbitrap Mass Spectrometry. [Link]

  • University of Hertfordshire. Flumetsulam (Ref: DE 498). [Link]

  • DigitalCommons@URI. Biotransformation and Pharmacokinetic Evaluation of PF-5190457, A Novel Drug Candidate for Alcoholism. [Link]

  • PMC. LC-MS based plant metabolic profiles of thirteen grassland species grown in diverse neighbourhoods. [Link]

  • ResearchGate. Detection of metabolomic changes in beetroot tissues under the influence of glyphosate. [Link]

Sources

Application

Application Notes and Protocols for the Residue Analysis of Flumetsulam

Introduction: The Analytical Imperative for Flumetsulam Flumetsulam is a selective, systemic herbicide of the triazolopyrimidine sulfonanilide class, widely used for the post-emergence control of broadleaf weeds in vario...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Flumetsulam

Flumetsulam is a selective, systemic herbicide of the triazolopyrimidine sulfonanilide class, widely used for the post-emergence control of broadleaf weeds in various crops such as corn, soybeans, and small-grain cereals.[1][2][3][4] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in susceptible plants, leading to their growth inhibition and eventual death.[3][5] Given its agricultural importance and potential for environmental persistence, the development of robust and reliable analytical methods for the determination of Flumetsulam residues in diverse matrices, including crops, soil, and water, is of paramount importance.[6] This ensures consumer safety, environmental protection, and compliance with regulatory limits, such as the Maximum Residue Levels (MRLs) established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA).[7][8][9][10][11][12]

Effective residue analysis is critically dependent on the sample preparation stage, which aims to extract the target analyte from the complex sample matrix and remove interfering components that could compromise the accuracy and sensitivity of subsequent analytical determination.[13][14] This document provides a comprehensive guide to the principal sample preparation methodologies for Flumetsulam residue analysis, detailing the underlying principles and providing step-by-step protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Physicochemical Properties of Flumetsulam

A fundamental understanding of Flumetsulam's physicochemical properties is essential for the rational design of effective sample preparation strategies.

PropertyValueSource
Chemical FormulaC12H9F2N5O2S[1][2]
Molecular Weight325.3 g/mol [1][4]
AppearanceOff-white, odorless solid[4]
Water Solubility49 mg/L (at pH 2.5), increases with pH[4]
pKa4.6[4]
LogP (n-octanol/water)-0.68 (at 25°C)[4]
Solubility in Organic SolventsVery slightly soluble in acetone and methanol; Insoluble in hexane and xylene; Soluble in chloroform.[4][5]

The acidic nature of Flumetsulam (pKa 4.6) and its pH-dependent water solubility are critical considerations for optimizing extraction and cleanup steps. At pH values above its pKa, Flumetsulam will be deprotonated and more water-soluble, while at pH values below its pKa, it will be in its neutral form and more soluble in organic solvents.

Core Sample Preparation Methodologies

The choice of sample preparation method depends on the sample matrix, the required limit of detection, available equipment, and throughput needs. The following sections detail the most commonly employed techniques for Flumetsulam residue analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[14] For Flumetsulam, pH adjustment of the aqueous phase is crucial to ensure it is in its neutral, more organic-soluble form, thereby maximizing its partitioning into the organic extraction solvent.

Objective: To extract Flumetsulam from water samples for subsequent analysis by HPLC-UV or LC-MS.

Materials:

  • Water sample (100 mL)

  • Hydrochloric acid (HCl), 1 M

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • Separatory funnel, 250 mL

  • pH meter or pH paper

  • Rotary evaporator

  • Acetonitrile, HPLC grade

Procedure:

  • Transfer 100 mL of the water sample to a 250 mL separatory funnel.

  • Adjust the pH of the sample to approximately 2.2 by the dropwise addition of 1 M HCl. Verify the pH using a pH meter or pH paper. This step is critical to protonate the sulfonamide group of Flumetsulam, increasing its hydrophobicity.

  • Add 50 mL of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate completely. The dichloromethane layer will be at the bottom.

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction of the aqueous phase with a fresh 50 mL portion of dichloromethane.

  • Combine the two organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of acetonitrile or the initial mobile phase of the chromatographic system.

  • The sample is now ready for instrumental analysis.

Diagram of the Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_extraction Extraction cluster_cleanup_concentration Cleanup & Concentration A Aqueous Sample B pH Adjustment (to ~2.2) A->B Acidify C Add Dichloromethane B->C D Shake & Separate C->D E Collect Organic Phase D->E F Dry with Na2SO4 E->F G Evaporate Solvent F->G H Reconstitute G->H I Analysis (HPLC/LC-MS) H->I

Caption: Workflow for Liquid-Liquid Extraction of Flumetsulam.

Solid-Phase Extraction (SPE)

SPE is a more modern and selective sample preparation technique that has largely replaced LLE for many applications.[15][16] It involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest.[17] Interferences can then be washed away, and the purified analyte is subsequently eluted with a small volume of a strong solvent.[17] For Flumetsulam, which is a weakly acidic compound, a mixed-mode or a reversed-phase sorbent is often employed.

Objective: To clean up a soil extract containing Flumetsulam for analysis by LC-MS/MS. This protocol assumes an initial extraction of the soil has been performed. A common initial extraction involves shaking the soil sample with a solution like aqueous sodium bicarbonate, followed by acidification.[18]

Materials:

  • Soil extract (acidified)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol, HPLC grade

  • Deionized water, HPLC grade

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry. This step activates the C18 functional groups.[17]

  • Sample Loading: Load the acidified soil extract onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min). The non-polar Flumetsulam molecules will be retained on the C18 sorbent.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained Flumetsulam from the cartridge with a small volume (e.g., 2 x 3 mL) of methanol or acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for chromatographic analysis.

SPE_Workflow A Condition (Methanol, Water) B Load Sample A->B C Wash (Remove Interferences) B->C D Elute Analyte (Methanol/Acetonitrile) C->D E Concentrate & Reconstitute D->E F Analysis (LC-MS/MS) E->F

Caption: Workflow of the QuEChERS sample preparation method.

Method Comparison and Selection

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Selectivity Low to ModerateHighModerate to High
Solvent Consumption HighLow to ModerateLow
Sample Throughput LowModerate (can be automated)High
Cost per Sample LowModerateLow
Ease of Use Moderate (emulsion formation can be an issue)Requires method developmentEasy
Best Suited For Simple matrices (e.g., water), initial cleanupComplex matrices, high selectivity neededMulti-residue screening in food/agricultural samples

Conclusion and Best Practices

The selection of an appropriate sample preparation method is a critical determinant of the quality and reliability of Flumetsulam residue analysis. For high-throughput screening of a large number of food and agricultural samples, the QuEChERS method offers an unparalleled combination of speed, efficiency, and cost-effectiveness. [19][20]For applications requiring the highest degree of cleanup and selectivity, particularly for complex matrices like soil or for achieving very low detection limits in water, Solid-Phase Extraction is the preferred technique. [18][21]While traditional Liquid-Liquid Extraction remains a viable option for simpler matrices, its higher solvent consumption and lower throughput make it less favorable in modern analytical laboratories.

Regardless of the chosen method, adherence to good laboratory practices, including the use of high-purity reagents and solvents, proper homogenization of samples, and the inclusion of quality control samples (blanks, spikes, and duplicates), is essential for generating accurate and defensible data. Method validation in accordance with regulatory guidelines, such as those from the EPA or EFSA, must be performed for each specific matrix to ensure the method's performance characteristics (e.g., recovery, precision, limit of quantification) are well-defined and acceptable for the intended purpose. [22][23][24]

References

  • Flumetsulam | C12H9F2N5O2S | CID 91759 - PubChem - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Flumetsulam - Active Ingredient Page - Chemical Warehouse. (2024, August 14). Retrieved March 27, 2026, from [Link]

  • Flumetsulam 97% TC - Hefei Xingyu Chemical Co., Ltd. (n.d.). Retrieved March 27, 2026, from [Link]

  • Flumetsulam | CAS 98967-40-9 - Order from Adipochem. (n.d.). Retrieved March 27, 2026, from [Link]

  • Khoo, C. (2002). Liquid Chromatographic Determination of Flumetsulam in Soybeans. Journal of AOAC INTERNATIONAL, 85(3), 640-644. Retrieved from [Link]

  • Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012, December 3). Retsch. Retrieved March 27, 2026, from [Link]

  • Xu, H., et al. (2007). Development of an improved liquid phase microextraction technique and its application in the analysis of flumetsulam and its two analogous herbicides in soil. Journal of Agricultural and Food Chemistry, 55(24), 9777-9783. Retrieved from [Link]

  • Solid Phase Extraction - Orochem Technologies. (n.d.). Retrieved March 27, 2026, from [Link]

  • Solid Phase Extraction (SPE) - Innoteg. (n.d.). Retrieved March 27, 2026, from [Link]

  • Automated Solid-Phase Extraction (SPE) for Pesticides. (2022, August 5). California Environmental Protection Agency. Retrieved from [Link]

  • Series 860 - Residue Chemistry Test Guidelines | US EPA. (2025, June 28). Retrieved March 27, 2026, from [Link]

  • New EFSA guidance for residues in rotational crops - Staphyt. (2024, March 27). Retrieved March 27, 2026, from [Link]

  • A Comprehensive Guide to Pesticide Residue Analysis - SCION Instruments. (2025, March 17). Retrieved March 27, 2026, from [Link]

  • The Complete Guide to Solid Phase Extraction (SPE) - Phenomenex. (n.d.). Retrieved March 27, 2026, from [Link]

  • A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. (2020, November 11). International Journal of Research and Scientific Innovation (IJRSI). Retrieved from [Link]

  • Residue Chemistry Test Guidelines Oppts 860.1340 Residue Analytical Method - epa nepis. (1996, August). Retrieved March 27, 2026, from [Link]

  • Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. (n.d.). Restek. Retrieved March 27, 2026, from [Link]

  • Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. (2023). PMC. Retrieved from [Link]

  • AB SCIEX Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening in Food Samples using DPX-QuEChERS. (n.d.). Retrieved March 27, 2026, from [Link]

  • EFSA report details pesticide residue situation - Food Safety News. (2025, May 16). Retrieved March 27, 2026, from [Link]

  • Residue Chemistry Test Guidelines OPPTS 860.1300 Nature of the Residue— Plants, Livestock. (n.d.). Regulations.gov. Retrieved March 27, 2026, from [Link]

  • About Test Guidelines for Pesticides and Toxic Substances | US EPA. (2025, June 27). Retrieved March 27, 2026, from [Link]

  • Determination of flumetsulam residues in 20 kinds of plant-derived foods by ultra-performance liquid chromatography coupled with tandem mass spectrometry. (2017). Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Analytical Methods for Measuring Pesticide Residues | US EPA. (2026, January 23). Retrieved March 27, 2026, from [Link]

  • LEACHING AND PERSISTENCE OF FLUMETSULAM AND IMAZETHAPYR. (n.d.). Retrieved March 27, 2026, from [Link]

  • Pesticide active substance and MRL application procedures - EFSA - European Union. (2025, October 9). Retrieved March 27, 2026, from [Link]

  • Pesticide residues in food - EFSA - European Union. (2026, February 22). Retrieved March 27, 2026, from [Link]

  • Pesticides | EFSA - European Union. (2026, February 23). Retrieved March 27, 2026, from [Link]

  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. (2026, February 1). MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving Flumetaulam solubility in aqueous research formulations

Welcome to the technical support center for improving the solubility of Flumetsulam in aqueous research formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for improving the solubility of Flumetsulam in aqueous research formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we have compiled this information to explain the causality behind experimental choices and to provide self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Flumetsulam?

A1: Flumetsulam's aqueous solubility is highly dependent on the pH of the solution. At an acidic pH of 2.5, its solubility is quite low, around 49 mg/L. However, as the pH increases, its solubility dramatically increases, reaching up to 5.65 g/L (5650 mg/L) at a neutral pH of 7.[1][2][3]

Q2: Why is Flumetsulam's solubility so pH-dependent?

A2: Flumetsulam is a weak acid with a pKa of 4.6.[1][2][4] This means that at pH values below its pKa, it exists predominantly in its neutral, less soluble form. As the pH rises above 4.6, Flumetsulam deprotonates to form its more soluble anionic salt. This ionization is the primary reason for its increased solubility in neutral to alkaline solutions.

Q3: What is the chemical structure of Flumetsulam?

A3: Flumetsulam, with the chemical name N-(2,6-difluorophenyl)-5-methyl-[1][5][6]triazolo[1,5-a]pyrimidine-2-sulfonamide, is a member of the triazolopyrimidine sulfonanilide class of compounds.[1][4][7][8] Its molecular formula is C₁₂H₉F₂N₅O₂S, and its molecular weight is approximately 325.3 g/mol .[1][7][8][9]

Q4: I'm observing precipitation when I add my Flumetsulam stock solution (in an organic solvent) to my aqueous buffer. What is happening?

A4: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble. The organic solvent disperses in the water, but the Flumetsulam, if its concentration exceeds its solubility limit at the buffer's pH, will precipitate out of the solution.

Troubleshooting Guide: Enhancing Flumetsulam Solubility

This section provides a systematic approach to troubleshooting and improving the solubility of Flumetsulam in your aqueous research formulations.

Issue 1: Low Solubility in Acidic Aqueous Media (pH < 4.6)

If your experimental conditions require a low pH, you will likely encounter solubility challenges with Flumetsulam.

Root Cause Analysis:

At pH values below its pKa of 4.6, Flumetsulam is primarily in its neutral, poorly soluble form. The protonated environment suppresses the ionization necessary for high aqueous solubility.

Solution Strategies:
  • pH Adjustment (Primary Strategy): The most effective method to increase Flumetsulam's solubility is to adjust the pH of your aqueous formulation to be at least 1.5 to 2 pH units above its pKa (i.e., pH 6.1 to 6.6 or higher).[5][10][11] At these pH levels, Flumetsulam will be predominantly in its highly soluble anionic form.

    • Mechanism of Action: The Henderson-Hasselbalch equation governs the ratio of the ionized to the un-ionized form of a weak acid. By increasing the pH, the equilibrium shifts towards the deprotonated, more polar, and thus more water-soluble species.

    Diagram: pH Effect on Flumetsulam Ionization and Solubility

    G cluster_0 Low pH (pH < 4.6) cluster_1 High pH (pH > 4.6) Low_pH Predominantly Neutral Flumetsulam (R-SO₂NH-R') Low_Solubility Low Aqueous Solubility (< 49 mg/L) Low_pH->Low_Solubility Poor hydration Equilibrium pKa = 4.6 Low_pH->Equilibrium High_pH Predominantly Ionized Flumetsulam (R-SO₂N⁻-R') High_Solubility High Aqueous Solubility (> 5 g/L) High_pH->High_Solubility Enhanced hydration High_pH->Equilibrium

  • Co-solvent Addition: If adjusting the pH is not feasible, the use of water-miscible organic co-solvents can increase solubility. [5][12][13][14]

    • Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to create a cavity for the non-polar solute. [10]They disrupt the hydrogen bonding network of water, making it a more favorable environment for less polar molecules. [10]

    • Recommended Co-solvents: Based on formulation data and solubility profiles, the following co-solvents can be considered:

      • Propylene Glycol

      • Glycerin

      • Dimethyl Sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF)

      • Ethanol

      • Polyethylene Glycols (PEGs) of low molecular weight (e.g., PEG 400) [10][15]

Issue 2: Precipitation or Cloudiness in Neutral to Alkaline Buffers

Even at a favorable pH, you might encounter solubility issues, especially at high concentrations or in the presence of other formulation components.

Root Cause Analysis:
  • High Concentration: You may be exceeding the solubility limit of Flumetsulam, even at a higher pH.

  • Common Ion Effect: The presence of other salts in your buffer could potentially reduce the solubility of the Flumetsulam salt.

  • Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature could lead to precipitation.

Solution Strategies:
  • Surfactant Addition: Surfactants can significantly enhance the solubility of hydrophobic and amphiphilic compounds above their critical micelle concentration (CMC). [9][16][17]

    • Mechanism of Action: Surfactants are amphiphilic molecules that form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase. [16][17]

    • Recommended Surfactants: Based on existing formulation data for Flumetsulam, consider using:

      • Anionic surfactants like Sodium Lauryl Sulfate.

      • Non-ionic surfactants such as ethoxylated alcohols (e.g., styrylphenol polyoxyethylene ether, castor oil polyoxyethylene ether). [18]These are often less harsh on biological systems. [17][19]

    Diagram: Micellar Solubilization of Flumetsulam

    Caption: Schematic of a surfactant micelle encapsulating a Flumetsulam molecule.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent water solubility. [2][6][20][21]

    • Mechanism of Action: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. [6][21]The hydrophobic portion of the guest molecule (Flumetsulam) can be encapsulated within the cyclodextrin's cavity, forming a more water-soluble complex. [6]

    • Recommended Cyclodextrins:

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity. [2] * Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be particularly effective for cationic (protonated) forms of drugs due to electrostatic interactions.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a series of buffers: Prepare buffers with pH values ranging from 5.0 to 7.5 (e.g., phosphate or citrate buffers).

  • Add Flumetsulam: To a known volume of each buffer, add an excess amount of Flumetsulam powder.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify dissolved Flumetsulam: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of Flumetsulam using a validated analytical method (e.g., HPLC-UV).

  • Plot results: Plot the measured solubility (in mg/L or g/L) against the pH of the buffer.

Protocol 2: Co-solvent Solubility Screen
  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing increasing concentrations (e.g., 5%, 10%, 20%, 50% v/v) of a selected co-solvent (e.g., propylene glycol). Use a constant pH buffer (e.g., pH 7.0) as the aqueous phase.

  • Determine solubility: Follow steps 2-6 from Protocol 1 for each co-solvent mixture.

  • Compare results: Plot the solubility of Flumetsulam as a function of the co-solvent concentration to determine the most effective co-solvent and its optimal concentration range.

Data Summary Tables

Table 1: pH-Dependent Aqueous Solubility of Flumetsulam

pHSolubility (mg/L)Solubility (g/L)Reference(s)
2.5490.049[1][4]
7.056505.65[2][3]

Table 2: Solubility of Flumetsulam in Various Organic Solvents

SolventSolubility (g/L)Reference(s)
Acetone17.0[4]
Acetonitrile5.2[4]
Methanol3.3[4]
Cyclohexanone9.0[4]
Dimethylformamide261.0[4]
n-Hexane< 0.001[4][6]
o-Xylene< 0.001[4][6]

Table 3: Excipients Used in Flumetsulam Formulations

Excipient ClassExamplesReference(s)
Co-solvents Xylene, Cyclohexanone, Solvesso 150/200, Propylene Glycol, Glycerin[1]
Surfactants/Emulsifiers Sodium Lauryl Sulfate, Alkylphenol Polyoxyethylene Ether Phosphate, Castor Oil Polyoxyethylene Ether[1]

References

  • PubChem. (n.d.). Flumetsulam. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Hefei Xingyu Chemical Co., Ltd. (n.d.). Flumetsulam 97% TC. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • University of Hertfordshire. (2026, February 2). Flumetsulam (Ref: DE 498). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Veterian Key. (2018, February 8). Sulfonamides and Potentiated Sulfonamides. Retrieved from [Link]

  • GSRS. (n.d.). FLUMETSULAM. Retrieved from [Link]

  • Larsen, K. L. (2008, October 10).
  • Surfactant Supplier. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]

  • Javadzadeh, Y., & Asnaashari, S. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SpringerLink.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • MDPI. (2025, June 20). Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. Retrieved from [Link]

  • Yareli Rojas Group. (n.d.). Cyclodextrin-based structures for drug delivery. Correo IIM-UNAM. Retrieved from [Link]

  • USDA ARS. (1995, May). flumetsulam. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2025, October 7). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • PDB-101. (n.d.). Sulfonamide. Retrieved from [Link]

  • Özdemir, N., & Ordu, S. (2012).
  • Ahad, A., Al-Saleh, A. A., Al-Mohizea, A. M., & Raish, M. (2017).
  • Karak, P., & Moulik, S. P. (2011). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC.
  • Suskia, I. R. A., Martien, R., & Rohman, A. (2022). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy.
  • Jain, S., & Patel, N. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.

Sources

Optimization

Flumetsulam LC-MS/MS Support Center: Mobile Phase Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the LC-MS/MS analysis of Flumetsulam. Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a broad-spectrum sulfonamide herbicide[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS/MS analysis of Flumetsulam. Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a broad-spectrum sulfonamide herbicide[1]. Due to its amphoteric nature—possessing both a weakly acidic sulfonamide group and a weakly basic pyrimidine ring—its chromatographic retention and electrospray ionization (ESI) efficiency are highly dependent on mobile phase chemistry.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you achieve robust, high-sensitivity quantification.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is my Flumetsulam signal suppressed, split, or inconsistent in ESI+ mode?

The Causality: Flumetsulam has a pKa of approximately 4.6[2]. If your mobile phase pH is unbuffered and drifts near this value (e.g., using pure water/acetonitrile), the molecule exists in a 50/50 equilibrium between its neutral and anionic states. This mixed ionization state leads to split chromatographic peaks and severe signal dilution in the mass spectrometer. The Solution: You must force the equilibrium to one extreme. For Positive Electrospray Ionization (ESI+), lower the mobile phase pH to ~2.5 using 0.1% Formic Acid. This suppresses the ionization of the sulfonamide group while fully protonating the pyrimidine nitrogen, yielding a strong, singular [M+H]+ precursor ion at m/z 326[3][4].

Q2: Should I use Methanol or Acetonitrile as my organic modifier?

The Causality: While Acetonitrile (aprotic) often provides sharper peaks due to lower viscosity and different elution kinetics, Methanol (protic) is generally superior for sulfonamides in ESI+ mode. Methanol can participate in hydrogen bonding and act as a proton donor during the gas-phase desolvation process in the ESI source, significantly enhancing the ionization efficiency of the [M+H]+ adduct[5]. The Solution: Use Methanol as the primary organic modifier. If peak shape degrades, use a blended organic phase (e.g., 50:50 MeOH:MeCN) to balance ionization efficiency with chromatographic resolution.

Q3: How do I resolve poor peak shape (tailing and broadening) for Flumetsulam?

The Causality: Peak tailing in reversed-phase LC is typically caused by secondary interactions between the basic pyrimidine nitrogens of Flumetsulam and unreacted, acidic silanol groups on the silica backbone of the C18 column. The Solution: Introduce a volatile buffer to mask these silanol sites. Adding 2 to 5 mM Ammonium Formate or Ammonium Acetate to your aqueous mobile phase increases the ionic strength, effectively blocking secondary interactions[5][6]. Furthermore, the NH4+ ion acts as an excellent gas-phase proton donor, providing a secondary boost to your ESI+ signal.

Q4: Can I analyze Flumetsulam in ESI- (Negative) mode?

The Causality: Yes. Because the sulfonamide proton is acidic (pKa 4.6), Flumetsulam easily loses a proton in basic environments to form a stable [M-H]- anion at m/z 324[2]. The Solution: If your matrix suffers from heavy interference in ESI+, switch to ESI-. Use a basic mobile phase, such as 0.04 mM aqueous ammonia (pH ~9.0)[6], paired with a high-pH tolerant column (e.g., hybrid silica C18).

Part 2: Mechanistic Workflows & Visualization

To understand how mobile phase pH dictates your MS strategy, review the ionization pathway below.

IonizationPathway N1 Flumetsulam (Neutral, pKa 4.6) N2 Acidic Mobile Phase (pH < 3.0) N1->N2 +H+ (Formic Acid) N3 Basic Mobile Phase (pH > 6.0) N1->N3 -H+ (Ammonia) N4 [M+H]+ Cation m/z 326 (ESI+) N2->N4 Protonation of Pyrimidine N5 [M-H]- Anion m/z 324 (ESI-) N3->N5 Deprotonation of Sulfonamide

Fig 1: pH-dependent ionization pathways of Flumetsulam in ESI.

Troubleshooting Start Issue: Poor Signal or Peak Tailing CheckPH Check Mobile Phase pH Start->CheckPH IsPH Is pH near 4.6? CheckPH->IsPH FixPH Adjust to pH 2.5 (0.1% FA) or pH 9.0 (Ammonia) IsPH->FixPH Yes (Mixed State) CheckBuffer Check Buffer Concentration IsPH->CheckBuffer No FixPH->CheckBuffer FixBuffer Add 2-5 mM Ammonium Formate CheckBuffer->FixBuffer Tailing Observed Success Optimal LC-MS/MS Performance CheckBuffer->Success Good Peak Shape FixBuffer->Success

Fig 2: Logical troubleshooting workflow for Flumetsulam mobile phase optimization.

Part 3: Data Presentation

Table 1: Validated MRM Transitions for Flumetsulam

For maximum specificity in complex matrices (like soil or soybean extracts), monitor one quantifier and at least two qualifier transitions[3][7][8].

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
ESI+ 326.0 [M+H]+129.020Quantifier (Base Peak)
ESI+ 326.0 [M+H]+262.030Qualifier 1
ESI+ 326.0 [M+H]+109.040Qualifier 2
Table 2: Mobile Phase Optimization Matrix

Comparison of common mobile phase additives and their mechanistic impact on Flumetsulam analysis[5][6].

Aqueous Phase AdditiveOrganic PhaseResulting pHESI ModeMechanistic Outcome
0.1% Formic AcidMethanol~2.7Positive (+)Excellent protonation; high sensitivity; potential for slight tailing.
0.1% FA + 2mM NH4Formate Methanol ~2.8 Positive (+) Optimal; NH4+ aids desolvation; formate masks silanols.
None (Water only)Acetonitrile~6.0MixedPoor; signal splitting due to proximity to pKa (4.6).
0.04 mM Aqueous AmmoniaAcetonitrile~9.0Negative (-)Excellent deprotonation; requires high-pH stable column.

Part 4: Experimental Protocols

Protocol: Preparation and Equilibration of Optimal ESI+ Mobile Phase

This self-validating protocol ensures consistent ionic strength and pH, preventing batch-to-batch retention time shifts.

Step 1: Preparation of Aqueous Phase (Mobile Phase A)

  • Measure exactly 1000 mL of LC-MS grade water into a clean, solvent-rinsed borosilicate bottle.

  • Add 1.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% (v/v) concentration.

  • Weigh 126.1 mg of Ammonium Formate (NH4COOH, LC-MS grade) and dissolve it into the solution to achieve a 2.0 mM concentration.

  • Sonicate for 5 minutes to degas and ensure complete dissolution. Self-Validation Check: The pH should measure approximately 2.8. If it deviates by >0.2 units, discard and remake to prevent retention time drift.

Step 2: Preparation of Organic Phase (Mobile Phase B)

  • Measure 1000 mL of LC-MS grade Methanol.

  • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

  • Mix thoroughly and sonicate for 5 minutes.

Step 3: LC System Equilibration & Gradient Execution

  • Install a polar-embedded or fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm) to minimize silanol interactions[9].

  • Set the column oven temperature to 40°C to lower system backpressure and improve mass transfer kinetics.

  • Purge the LC lines with Mobile Phase A and B for 3 minutes at 2.0 mL/min (directed to waste, bypassing the column).

  • Equilibrate the column at initial gradient conditions (e.g., 95% A / 5% B) at a flow rate of 0.3 mL/min for at least 10 column volumes.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Ramp to 95% B

    • 5.0 - 7.0 min: Hold at 95% B (Column wash)

    • 7.0 - 7.1 min: Return to 5% B

    • 7.1 - 10.0 min: Re-equilibration.

References

  • Agilent Technologies.
  • ResearchGate.
  • Consumer Affairs Agency, Government of Japan. Multi-residue Method II for Agricultural Chemicals by LC-MS (Agricultural Products).
  • ACS Publications.
  • PubChem - NIH. Flumetsulam | C12H9F2N5O2S | CID 91759.
  • AISTI.
  • Hyogo Prefectural Institute of Public Health Science. Study on a Mobile Phase pH in Multi-residue LC-MS/MS Method for Pesticides.
  • LCMS.cz.

Sources

Troubleshooting

Technical Support Center: Mitigating Flumetsulam Leaching in Sandy Soil Column Experiments

Welcome to the Technical Support Center for agrochemical transport studies. This guide is specifically engineered for researchers, scientists, and drug development professionals conducting soil column experiments with Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for agrochemical transport studies. This guide is specifically engineered for researchers, scientists, and drug development professionals conducting soil column experiments with Flumetsulam (a triazolopyrimidine sulfonanilide herbicide). Sandy soils present a unique experimental challenge due to their high permeability and low organic matter, often resulting in premature herbicide breakthrough.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does Flumetsulam exhibit severe breakthrough in my sandy soil columns compared to other herbicides? A: The primary driver of Flumetsulam's hyper-mobility is its1[1]. In standard soil column experiments where the eluent or soil pH exceeds 4.6, Flumetsulam deprotonates and exists predominantly as an anion[2]. Because sandy soils typically possess low Soil Organic Matter (SOM) and a low Cation Exchange Capacity (CEC), the negatively charged soil matrix repels the anionic herbicide. This electrostatic repulsion results in extremely low sorption coefficients (Koc values as low as 4.3 mL/g) and rapid leaching[1].

Q2: How can I modify the experimental matrix to enhance retention without completely altering the sandy texture? A: Incorporating high-surface-area carbonaceous amendments, such as low-temperature biochar, is the most effective field-proven intervention. 3 that bind the herbicide despite its anionic state[3]. Alternatively, adding small weight percentages (1-2%) of synthetic clays (like oleate-modified hydrotalcite) can drastically4 of the sandy column[4].

Q3: Does the timing of simulated rainfall/irrigation affect the leaching profile in my columns? A: Yes, irrigation timing is a critical variable. Experimental data demonstrates that delaying simulated irrigation by 3 to 5 days post-application allows for time-dependent sorption (aging) of the herbicide into soil micropores. In sandy loam columns,5 through a 25 cm column, whereas a 3-to-5-day delay reduced leachate recovery to under 20%[5].

Part 2: Quantitative Benchmarks

Table 1: Impact of Irrigation Timing on Flumetsulam Mobility in Soil Columns (25 cm depth) Data summarizes standardized unsaturated-saturated flow column studies evaluating herbicide recovery[5].

Soil TextureIrrigation Delay (Days)Flumetsulam in Leachate (%)Flumetsulam Retained in Top 5 cm (%)
Sandy Loam045.0%6.0%
Sandy Loam3< 20.0%10.0%
Sandy Loam5< 20.0%10.0%
Clay Loam (Ref)021.0%22.0%
Clay Loam (Ref)314.0%40.0%

Part 3: Troubleshooting & Experimental Protocols

To ensure self-validating and reproducible results, column packing must prevent preferential flow paths (channeling) which artificially inflate leaching rates. Follow this validated methodology for amending and packing sandy soil columns.

Protocol: Biochar-Amended Sandy Soil Column Packing & Validation

Step 1: Matrix Preparation & Amendment

  • Sieve the sandy soil through a 2 mm mesh to ensure uniformity and remove large debris that could cause flow channeling.

  • Amend the soil with 1-2% (w/w) low-temperature biochar. Causality Note: Biochar must be pyrolyzed at <400°C to preserve oxygen-containing functional groups, which are necessary for hydrogen bonding with the Flumetsulam molecule.

  • Homogenize thoroughly using a rotary tumbler for 24 hours to ensure even distribution of the amendment.

Step 2: Column Packing (Wet Packing Method)

  • Setup: Utilize a glass or stainless-steel column (e.g., 5 cm inner diameter, 25 cm length). Place a glass wool plug and a 0.5 cm layer of washed quartz sand at the base to prevent fine particle washout.

  • Layering: Add the amended soil in 2 cm increments. Causality Note: Scarify (scratch) the surface of each layer before adding the next to prevent stratification and boundary layer effects that disrupt capillary flow.

  • Compaction: Pack to a target bulk density (e.g., 1.4 g/cm³) by gently tapping the column with a rubber mallet.

Step 3: Hydrodynamic Validation (Self-Validating Tracer Test)

  • Saturation: Before applying Flumetsulam, saturate the column from the bottom up with a background electrolyte solution (e.g., 0.01 M CaCl₂) at a slow rate to displace trapped air.

  • Pulse Injection: Inject a pulse of a conservative tracer (e.g., Bromide, Br⁻).

  • Validation: Monitor the breakthrough curve (BTC) of the tracer. A symmetrical BTC indicates uniform packing; an asymmetrical or early-peaking BTC indicates preferential flow, requiring the column to be repacked before herbicide application.

Step 4: Herbicide Application & Controlled Elution

  • Application: Apply the ¹⁴C-radiolabeled or analytical-grade Flumetsulam to the surface of the column.

  • Incubation (Critical Step): Incubate the column for 72 hours (3 days) at 22°C to facilitate matrix interaction and time-dependent sorption[5].

  • Elution: Initiate simulated rainfall using a peristaltic pump at a constant flux. Collect leachate in fractional volumes for LC-MS/MS or liquid scintillation counting.

Part 4: Mechanistic Pathway Visualization

G A Flumetsulam Applied to Sandy Soil B Soil pH > 4.6 (pKa) Deprotonation A->B H Intervention 2: Delayed Irrigation (3-5 Days) A->H Protocol Adjustment C Anionic Flumetsulam (High Mobility) B->C D Low SOM & High Permeability (Sandy Soil Matrix) C->D F Intervention 1: Biochar / Clay Amendment C->F Matrix Modification E Rapid Leaching (Herbicide Breakthrough) D->E G Increased Surface Area & Sorption Sites F->G J Reduced Leaching (Enhanced Retention) G->J I Time-Dependent Sorption (Micropore Diffusion) H->I I->J

Mechanistic pathway of Flumetsulam leaching in sandy soils and targeted mitigation strategies.

Part 5: References

  • Flumetsulam | C12H9F2N5O2S | CID 91759 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • EVALUATION OF VARIABLE RATE SOIL RESIDUAL HERBICIDE APPLICATION ON WEED CONTROL AND CROP SAFETY Source: Purdue University URL:[Link]

  • Flumetsulam mobility in two Mississippi soils as influenced by irrigation timing Source: Weed Science (Cambridge University Press) URL:[Link]

  • Biochar Addition to the Loam Soil of Soybean Fields Can Reduce Trifluralin Usage in Velvetleaf Control Source: Sciforum / MDPI URL:[Link]

  • Effect of synthetic clay and biochar addition on dissipation and enantioselectivity of tebuconazole and metalaxyl in an agricultural soil: Laboratory and field experiments Source: ResearchGate URL:[Link]

Sources

Optimization

Preventing degradation of Flumetaulam analytical standards during storage

Introduction Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a highly active triazolopyrimidine sulfonanilide herbicide[1]. As an analytical reference standard, its stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a highly active triazolopyrimidine sulfonanilide herbicide[1]. As an analytical reference standard, its stability is strictly governed by its physicochemical properties—specifically its pKa, susceptibility to photolysis, and pH-dependent solubility[1]. This technical support center provides researchers, analytical chemists, and drug development professionals with the mechanistic reasoning, self-validating protocols, and troubleshooting steps necessary to prevent degradation and ensure quantitative accuracy during storage and use.

Section 1: Physicochemical Properties & Stability Metrics

Understanding the intrinsic properties of Flumetsulam is the first step in preventing its degradation. The following table summarizes the key metrics that dictate its storage requirements.

PropertyValueReference
Molecular Weight 325.3 g/mol [1]
pKa 4.6 (Weak Acid)[1]
Water Solubility (pH 2.5) 49 mg/L[1]
Water Solubility (pH 7.0) 5650 mg/L[1]
Hydrolytic Stability Stable at pH 5, 7, and 9 (≥ 2 months)[1]
Photolytic Stability Susceptible (Absorbs UV >290 nm)[1]
Recommended Storage -20°C, dark, dry conditions[2]

Section 2: Standard Preparation and Storage Workflow

FlumetsulamWorkflow A 1. Solid Flumetsulam Standard (Store at -20°C, Dark) B 2. Equilibrate to Room Temp (Prevent Condensation) A->B C 3. Weigh & Dissolve (Acetone or Chloroform) B->C D 4. Aliquot into Amber Vials (Prevent Photolysis) C->D E 5. Store Stock Solutions (-20°C, Argon Purged) D->E F 6. LC-MS/MS Verification (Check for Degradants) E->F

Workflow for the preparation and storage of Flumetsulam analytical standards.

Section 3: Step-by-Step Methodology

Step 1: Equilibration of Solid Standard

Remove the solid Flumetsulam standard from -20°C storage[2] and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial introduces ambient moisture, which immediately condenses on the powder. This not only skews gravimetric weighing but also provides a micro-environment for microbial degradation over time.

Step 2: Primary Stock Solution Preparation

Weigh the required amount of Flumetsulam and dissolve it in a suitable organic solvent, such as chloroform or acetone[2].

  • Causality: Flumetsulam is a weak acid with a pKa of 4.6[1]. In unbuffered or acidic water (pH 2.5), it remains largely unionized, resulting in a low solubility of 49 mg/L[1]. Using organic solvents ensures complete dissolution for high-concentration primary stocks (>1000 mg/L) without the risk of precipitation.

Step 3: Aliquoting and Storage

Transfer the primary stock solution into pre-cleaned, amber glass vials with PTFE-lined caps. Purge the headspace with argon or nitrogen gas before sealing. Store at -20°C[2].

  • Causality: Flumetsulam contains chromophores that absorb light at wavelengths >290 nm[1]. Amber glass blocks UV transmission, preventing direct photolysis. Purging the headspace displaces oxygen, mitigating oxidative degradation pathways during long-term storage.

Step 4: LC-MS/MS Verification (Self-Validating System)

Analyze the standards at the beginning and end of an automated LC-MS/MS sequence using electrospray ionization (ESI)[3].

  • Causality: This creates a self-validating system. By comparing the peak area response and retention times (which must be within ±1% of the standard) at both ends of the run, you continuously monitor the stability of the standard and the instrument[3]. A change of less than 20% in peak area response confirms intra-sequence stability and validates the integrity of the storage protocol[3].

Section 4: Troubleshooting Guide & FAQs

Q1: Why is my Flumetsulam standard showing multiple peaks or a reduced peak area in LC-MS/MS after a month of storage? A1: Photodegradation. Flumetsulam contains chromophores that absorb UV light (>290 nm)[1]. If the standard was left on the benchtop in clear glass, it likely underwent direct photolysis[1]. Solution: Always store working solutions in amber vials and minimize exposure to ambient light during sample preparation.

Q2: I prepared the standard in unbuffered water and the solubility is extremely low, leading to inaccurate concentrations. Why? A2: pH-Dependent Solubility. Flumetsulam is a weak acid (pKa 4.6)[1]. At low pH, it remains unionized and has poor aqueous solubility (49 mg/L at pH 2.5)[1]. However, at neutral pH, it ionizes, and its solubility increases drastically to 5650 mg/L (pH 7)[1]. Solution: Prepare primary stocks in organic solvents (e.g., chloroform[2]) or ensure your aqueous buffer is adjusted to pH > 6.

Q3: Is hydrolysis a concern if I store working solutions in aqueous buffers? A3: Hydrolytic Stability vs. Microbial Degradation. Abiotic hydrolysis is generally not a primary degradation route for Flumetsulam. Studies show it does not hydrolyze after 2 months in aqueous solutions buffered to pH 5, 7, and 9[1]. However, microbial degradation can occur rapidly, with half-lives ranging from 13 to 130 days in non-sterile environments[1]. Solution: Use sterile-filtered buffers and store at 4°C for short-term use, or -20°C for long-term storage[2].

Q4: How should the solid reference material be handled to maximize shelf life? A4: Temperature and Moisture Control. The solid standard is stable for at least 2 years when stored at -20°C[2]. Solution: Keep the material tightly sealed, protect it from light, and always equilibrate to room temperature before opening to prevent condensation[2].

References

  • Flumetsulam | C12H9F2N5O2S | CID 91759 - PubChem - NIH.[Link]

  • Confirmation and Quantitation of Selected Sulfonylurea, Imidazolinone, and Sulfonamide Herbicides in Surface Water Using Electrospray LC/MS - Analytical Chemistry - ACS Publications.[Link]

  • Flumetsulam Human Health Risk Assessment - Regulations.gov (U.S. Environmental Protection Agency).[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Flumetsulam Residue Levels in Soybean and Corn: A Comparative Guide to Analytical Methodologies

This guide provides an in-depth comparison of analytical methodologies for the validation of Flumetsulam maximum residue limits (MRLs) in soybean and corn, as established by the United States Environmental Protection Age...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of Flumetsulam maximum residue limits (MRLs) in soybean and corn, as established by the United States Environmental Protection Agency (EPA). It is intended for researchers, analytical chemists, and quality control professionals in the agrochemical and food safety sectors. We will explore two robust analytical workflows, offering insights into the causality behind experimental choices and providing the data necessary for objective comparison.

Introduction: Flumetsulam and the Regulatory Landscape

Flumetsulam, a member of the triazolopyrimidine sulfonanilide family of herbicides, is widely used for the pre- or post-emergence control of broadleaf weeds in various crops, including soybean and corn.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in plants.[2]

Given its agricultural importance, regulatory bodies worldwide establish MRLs to ensure consumer safety. In the United States, the EPA sets these tolerances under the Federal Food, Drug, and Cosmetic Act (FFDCA).[3] For Flumetsulam, the EPA has established a tolerance of 0.05 parts per million (ppm) for residues in or on field corn grain and soybean seed.[4][5] This guide focuses on the validation of analytical methods capable of reliably quantifying Flumetsulam residues at and below this regulatory limit.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method for pesticide residue analysis is a critical decision, influenced by factors such as the chemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. In this guide, we will compare two distinct and widely accepted approaches for Flumetsulam analysis in soybean and corn:

  • Method A: QuEChERS Extraction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Method B: Liquid-Liquid Extraction with High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

Principle of the Methods

Method A (QuEChERS and LC-MS/MS): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines sample extraction and cleanup into a single step.[6][7] It is particularly effective for multi-residue analysis in a wide range of food matrices. The subsequent analysis by LC-MS/MS provides high sensitivity and selectivity, allowing for the accurate identification and quantification of Flumetsulam even at trace levels.[6][8]

Method B (Liquid-Liquid Extraction and HPLC-UV): This classical approach relies on the partitioning of Flumetsulam between two immiscible liquid phases to isolate it from the bulk of the matrix components.[8] Subsequent analysis by HPLC with a UV detector is a robust and cost-effective technique. While generally less sensitive than MS/MS, it can be optimized to meet the required detection limits for regulatory compliance.[8]

Experimental Workflow Comparison

The following diagrams illustrate the key steps in each analytical workflow.

QuEChERS LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 Analysis Homogenization Homogenization Extraction (Acetonitrile) Extraction (Acetonitrile) Homogenization->Extraction (Acetonitrile) QuEChERS Salts d-SPE Cleanup d-SPE Cleanup Extraction (Acetonitrile)->d-SPE Cleanup Aliquot of Supernatant LC-MS/MS Analysis LC-MS/MS Analysis d-SPE Cleanup->LC-MS/MS Analysis Filtered Extract

Figure 1: QuEChERS with LC-MS/MS Workflow

LLE HPLC-UV Workflow cluster_0 Sample Preparation cluster_1 Analysis Homogenization Homogenization Liquid-Liquid Extraction Liquid-Liquid Extraction Homogenization->Liquid-Liquid Extraction Partitioning Solvents Solvent Evaporation & Reconstitution Solvent Evaporation & Reconstitution Liquid-Liquid Extraction->Solvent Evaporation & Reconstitution Organic Phase HPLC-UV Analysis HPLC-UV Analysis Solvent Evaporation & Reconstitution->HPLC-UV Analysis Reconstituted Sample

Figure 2: Liquid-Liquid Extraction with HPLC-UV Workflow

Detailed Experimental Protocols

Method A: QuEChERS Extraction with LC-MS/MS Analysis

This protocol is adapted from methodologies described for the analysis of Flumetsulam in complex plant matrices.[6][9]

Step-by-Step Methodology:

  • Sample Homogenization: Weigh 10 g of a representative, homogenized soybean or corn sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the sample. For dry samples like corn grain, add 7.5 mL of water and allow to hydrate before adding acetonitrile.[10] Shake vigorously for 5 minutes.

  • Salting-Out: Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate and 2 g of sodium chloride.[10] Vortex for 1 minute to induce phase separation.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of primary secondary amine (PSA), and 20 mg of graphitized carbon black (GCB) for corn samples (to remove pigments).[10] For soybean, a d-SPE tube with 150 mg MgSO4 and 50 mg PSA is sufficient. Vortex for 1 minute.

  • Final Centrifugation and Filtration: Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.[10] Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Analyze the filtered extract using a liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Transitions: Monitor for at least two specific precursor-to-product ion transitions for Flumetsulam for quantification and confirmation.

Method B: Liquid-Liquid Extraction with HPLC-UV Analysis

This protocol is based on a validated method for the determination of Flumetsulam in soybeans.[8]

Step-by-Step Methodology:

  • Sample Homogenization: Weigh 10 g of a representative, homogenized soybean or corn sample into a suitable extraction vessel.

  • Initial Extraction: Add 50 mL of methanol and homogenize for 2 minutes. Filter the extract.

  • Lipid Removal (for Soybean): Transfer the methanol extract to a separatory funnel and add 50 mL of hexane. Shake vigorously and allow the layers to separate. Discard the upper hexane layer containing the lipids.[8]

  • Liquid-Liquid Partitioning: To the methanol layer, add 100 mL of a pH 7.0 phosphate buffer and 50 mL of dichloromethane. Shake and allow the layers to separate. Discard the lower dichloromethane layer.

  • Acidification and Final Extraction: Acidify the remaining aqueous layer to pH 2.2 with phosphoric acid. Add 50 mL of fresh dichloromethane and shake. Collect the lower dichloromethane layer containing the Flumetsulam. Repeat this extraction step with another 50 mL of dichloromethane and combine the organic layers.[8]

  • Solvent Evaporation and Reconstitution: Evaporate the combined dichloromethane extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 2 mL) of the HPLC mobile phase.

  • HPLC-UV Analysis: Analyze the reconstituted sample using a high-performance liquid chromatograph with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of pH 2.2 phosphate buffer and acetonitrile (e.g., 68:32 v/v).[8]

    • Detection Wavelength: 225 nm.[8]

Performance Data Comparison

The following tables summarize the typical performance characteristics of the two methodologies for the analysis of Flumetsulam in soybean and corn.

Table 1: Performance Characteristics for Flumetsulam in Soybean

ParameterMethod A: QuEChERS-LC-MS/MSMethod B: LLE-HPLC-UV
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kg[8]0.01 mg/kg[8]
Average Recovery 94 - 110%[8]82%[8]
Relative Standard Deviation (RSD) 2.0 - 9.2%[8]10%[8]
Linearity (R²) > 0.999[6]> 0.999[8]

Table 2: Performance Characteristics for Flumetsulam in Corn

ParameterMethod A: QuEChERS-LC-MS/MSMethod B: LLE-HPLC-UV (Projected)
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kg[6][9]~0.01 mg/kg
Average Recovery 73.8 - 115.76%[6]70 - 120% (Expected)
Relative Standard Deviation (RSD) < 10%[6]< 20% (Expected)
Linearity (R²) > 0.999[6]> 0.999 (Expected)

Projected data for Method B in corn is based on typical performance of LLE-HPLC-UV methods for pesticide residue analysis and the data from soybean.

Discussion and Recommendations

Both methodologies presented are capable of validating the EPA's MRL of 0.05 ppm for Flumetsulam in soybean and corn. The choice between them will depend on the specific needs and resources of the laboratory.

Method A (QuEChERS-LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for research applications and for laboratories that need to test for a wide range of pesticide residues simultaneously. The streamlined sample preparation process also leads to higher sample throughput.

Method B (LLE-HPLC-UV) is a robust and cost-effective alternative. While the sample preparation is more labor-intensive, it provides adequate performance for routine monitoring and compliance testing, especially when the target analyte is known and high-throughput is not the primary concern.

For laboratories seeking to establish a new method for Flumetsulam analysis, the QuEChERS-LC-MS/MS approach is recommended due to its enhanced performance and versatility. However, for laboratories with existing HPLC-UV instrumentation, the liquid-liquid extraction method can be a reliable and validated option.

References

  • UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. (2013, June 14). Flumetsulam Human Health Risk Assessment. Regulations.gov. [Link]

  • Federal Register. (2006, October 4). Flumetsulam; Pesticide Tolerance. [Link]

  • eCFR. (2011, April 27). 40 CFR 180.468 -- Flumetsulam; tolerances for residues. [Link]

  • Khoo, C. (2004). Liquid Chromatographic Determination of Flumetsulam in Soybeans. Journal of AOAC INTERNATIONAL, 87(2), 423-427. [Link]

  • Regulations.gov. (2008, September). Flumetsulam Summary Document Registration Review: Initial Docket. [Link]

  • Wang, P., Tian, F., Xu, J., & Liu, X. (2015). Determination of flumetsulam residues in 20 kinds of plant-derived foods by ultra-performance liquid chromatography coupled with tandem mass spectrometry. Analytical Methods, 7(12), 5145-5151. [Link]

  • eCFR. 40 CFR Part 180 Subpart C -- Specific Tolerances. [Link]

  • Zhong, S., et al. (2023). Terminal Residue and Dietary Risk Assessment of Atrazine and Isoxaflutole in Corn Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 12(21), 3950. [Link]

  • Zhang, Y., et al. (2020). Method validation, storage stability and field trial for residues of florasulam and pyroxsulam in cereal by liquid chromatography with tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(5), 793-803. [Link]

  • Imtrade Australia. Flumetsulam 800 WG POST EMERGENT & Salvage Herbicide. [Link]

  • Khoo, C. (2007). DEVELOPMENT OF AN ANALYTICAL METHOD FOR THE ANALYSIS OF FLUMETSULAM IN SOYBEAN BY HPLC-UV & LC-MS/MS. [Link]

  • U.S. Environmental Protection Agency. B.5.2 Residue Analytical Methods. [Link]

  • eCFR. 40 CFR Part 180 -- Tolerances and Exemptions for Pesticide Chemical Residues in Food. [Link]

  • eCFR. 40 CFR Part 180 -- Tolerances and Exemptions for Pesticide Chemical Residues in Food. [Link]

  • PubMed. (2020). Method Validation, Storage Stability and Field Trial for Residues of Florasulam and Pyroxsulam in Cereal by Liquid Chromatography With Tandem Mass Spectrometry. [Link]

  • PubMed. (2007). Development of an improved liquid phase microextraction technique and its application in the analysis of flumetsulam and its two analogous herbicides in soil. [Link]

  • Agilent. (2018). Determination of Multiresidue Pesticides in Soybean by Combining QuEChERS and CE-MS/MS. [Link]

  • PMC. (2018). Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum). [Link]

  • U.S. Environmental Protection Agency. (2026, January 2). Analytical Methods. [Link]

  • U.S. Environmental Protection Agency. (2025, June 26). Setting Tolerances for Pesticide Residues in Foods. [Link]

  • Semantic Scholar. Salting-out assisted liquid-liquid extraction with the aid of experimental design for determination of benzimidazole fungicides in high salinity samples by high-performance liquid chromatography. [Link]

  • Panasenko, S., & Seyfullaeva, M. (2022). Study on herbicide residues in soybean processing based on UPLC-MS/MS detection. Food Science and Technology, 42, e103221. [Link]

Sources

Comparative

Comparative Evaluation Guide: Cross-Resistance Dynamics Between Flumetsulam and Sulfonylurea Herbicides

Executive Summary & Mechanistic Causality Flumetsulam (often misspelled as Flumetaulam) is a potent triazolopyrimidine sulfonanilide (TP) herbicide. Both Flumetsulam and sulfonylureas (SUs, e.g., chlorsulfuron, nicosulfu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

Flumetsulam (often misspelled as Flumetaulam) is a potent triazolopyrimidine sulfonanilide (TP) herbicide. Both Flumetsulam and sulfonylureas (SUs, e.g., chlorsulfuron, nicosulfuron, thifensulfuron-methyl) share the same primary mechanism of action: the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

ALS is the first common enzyme in the biosynthesis of branched-chain amino acids (BCAAs: valine, leucine, and isoleucine). Both TPs and SUs act as uncompetitive inhibitors, binding to the enzyme-substrate complex and blocking the catalytic channel. However, because their chemical scaffolds differ, they interact with distinct, albeit overlapping, binding domains within the ALS pocket. Consequently, when weed populations evolve target-site resistance (TSR) via single nucleotide polymorphisms (SNPs) in the ALS gene, the resulting cross-resistance profile between SUs and Flumetsulam is highly variable and mutation-dependent.

ALSPathway Pyruvate Pyruvate / 2-Oxobutyrate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate Intermediates Acetolactate / Acetohydroxybutyrate ALS->Intermediates Catalysis BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Intermediates->BCAA Biosynthesis Flumetsulam Flumetsulam (TP) Flumetsulam->ALS Inhibits Sulfonylurea Sulfonylureas (SU) Sulfonylurea->ALS Inhibits

Fig 1: ALS inhibition pathway by Flumetsulam and Sulfonylureas blocking BCAA synthesis.

Self-Validating Experimental Workflows

Relying solely on whole-plant mortality data is a critical error in resistance profiling. It conflates target-site resistance (TSR) with non-target-site resistance (NTSR), such as enhanced cytochrome P450 metabolism. To establish a definitive cross-resistance profile, we must employ a self-validating loop: physiological phenotype → biochemical function → molecular genotype.

Workflow S1 1. Seed Collection & Cultivation S2 2. Whole-Plant Dose-Response (GR50) S1->S2 S3 3. In Vitro ALS Enzyme Assay S2->S3 S4 4. ALS Gene Sequencing S3->S4

Fig 2: Self-validating experimental workflow for herbicide cross-resistance profiling.

Protocol 1: Whole-Plant Dose-Response Assay (GR50 Determination)

Causality: This step establishes the baseline physiological resistance factor under real-world agronomic conditions.

  • Cultivation: Germinate suspected resistant (R) and known susceptible (S) biotypes in controlled greenhouse conditions (25°C/20°C day/night, 16h photoperiod).

  • Application: At the 3-4 true leaf stage, apply herbicides using a track sprayer calibrated to deliver 200 L/ha at 250 kPa.

  • Dosing: Apply 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate of Flumetsulam and a representative SU (e.g., Nicosulfuron or Thifensulfuron-methyl).

  • Quantification: Harvest above-ground biomass 21 days after treatment (DAT), dry at 70°C for 48h, and weigh.

  • Analysis: Calculate the GR50 (dose reducing biomass by 50%) using a four-parameter log-logistic curve. Calculate the Resistance Index (RI) = GR50(R) / GR50(S).

Protocol 2: In Vitro Acetolactate Synthase (ALS) Enzyme Assay

Causality: Isolates the ALS enzyme to confirm that resistance is target-site mediated, eliminating metabolic degradation variables.

  • Extraction: Homogenize 5g of young leaf tissue in extraction buffer (100 mM potassium phosphate, 1 mM sodium pyruvate, 0.5 mM TPP, 10 µM FAD, pH 7.5).

  • Purification: Centrifuge at 25,000 × g for 20 min at 4°C. Precipitate the supernatant with 50% ammonium sulfate and resuspend.

  • Incubation: Incubate the enzyme extract with varying concentrations of Flumetsulam and SU (0.001 to 100 µM) at 37°C for 1 hour.

  • Decarboxylation: Stop the reaction with 6N H2SO4 and incubate at 60°C for 15 min to convert acetolactate to acetoin.

  • Colorimetric Read: Add creatine/1-naphthol complex, incubate at 60°C for 15 min, and measure absorbance at 530 nm. Calculate the I50 (inhibitor concentration reducing enzyme activity by 50%).

Protocol 3: ALS Gene Sequencing and Molecular Docking

Causality: Identifies the exact amino acid substitution driving the cross-resistance phenotype, explaining the differential binding affinities between SUs and TPs.

  • DNA Extraction: Extract genomic DNA using a standard CTAB protocol.

  • Amplification: PCR-amplify the ALS gene using conserved primers flanking known mutation domains (Domain A: Pro197, Ala205; Domain B: Trp574; Domain C: Ser653).

  • Sequencing: Sequence amplicons and align against a wild-type reference (e.g., Arabidopsis thaliana ALS).

  • Validation: Perform molecular docking (e.g., AutoDock Vina) to calculate the binding free energy (ΔG) of Flumetsulam vs. SU in the mutated catalytic pocket.

Comparative Performance & Cross-Resistance Data

The presence of an SU-resistant mutation does not guarantee Flumetsulam resistance. Recent studies on Amaranthus retroflexus demonstrate that mutations like A205V and D376E confer high cross-resistance to both nicosulfuron (SU) and flumetsulam (TP) 1. Similarly, the P197S mutation in Erigeron sumatrensis yields high resistance factors across both chemical classes 2.

Conversely, the Ala122Thr mutation found in Chenopodium album confers significant resistance to thifensulfuron-methyl (SU) but shows absolutely no cross-resistance to flumetsulam 3. In Stellaria media, populations highly resistant to chlorsulfuron exhibit only moderate cross-resistance to flumetsulam 4.

Table 1: Cross-Resistance Profiles of Characterized Weed Biotypes
Weed SpeciesALS MutationSU Herbicide TestedSU Resistance Index (RI)TP Herbicide TestedTP Resistance Index (RI)Cross-Resistance Status
Amaranthus retroflexusA205VNicosulfuron>10.0Flumetsulam>10.0High Cross-Resistance
Erigeron sumatrensisP197SChlorimuron-ethyl24.5Cloransulam-methyl*20.6High Cross-Resistance
Stellaria mediaUndefinedChlorsulfuronHighFlumetsulamModeratePartial Cross-Resistance
Chenopodium albumA122TThifensulfuron-methyl5.28Flumetsulam1.0 (Susceptible)No Cross-Resistance

*Cloransulam-methyl is a TP structurally and functionally analogous to Flumetsulam.

Strategic Recommendations for Drug Development

For agrochemical scientists developing next-generation ALS inhibitors, understanding these structural nuances is paramount. The data clearly indicates that the Ala122 residue is critical for SU binding but peripheral to TP binding. Therefore, Flumetsulam remains a highly viable alternative for managing SU-resistant populations carrying the Ala122 mutation. However, mutations at Pro197, Ala205, and Trp574 drastically alter the geometry of the entire catalytic channel, conferring broad-spectrum cross-resistance. Future herbicide design must utilize molecular docking against these specific mutant variants to discover novel scaffolds capable of bypassing these altered binding pockets.

References

  • Title: A205V, D376E, W574L, S653T, and S653N Substitutions in Acetohydroxy Acid Synthase from Amaranthus retroflexus L. Show Different Functional Impacts on Herbicide Resistance Source: MDPI (Agronomy) URL: [Link]

  • Title: A Target-Site Mutation Confers Cross-Resistance to ALS-Inhibiting Herbicides in Erigeron sumatrensis from Brazil Source: MDPI (Agriculture) URL: [Link]

  • Title: Multiple Resistance to PS II-Inhibiting and ALS-Inhibiting Herbicides in Common Lambsquarters (Chenopodium album L.) from China Source: MDPI (Agronomy) URL: [Link]

  • Title: Sulfonylurea resistance in Stellaria media [L.] Vill Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Flumetaulam

Operational Safety and Handling Guide: Flumetsulam Note on Nomenclature: The chemical requested, Flumetaulam, is a common typographical variant of its correct IUPAC and industry nomenclature, Flumetsulam (CAS: 98967-40-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: Flumetsulam

Note on Nomenclature: The chemical requested, Flumetaulam, is a common typographical variant of its correct IUPAC and industry nomenclature, Flumetsulam (CAS: 98967-40-9). This guide utilizes the correct scientific designation to ensure accurate hazard communication.

Introduction

As a Senior Application Scientist, I frequently observe laboratory and pilot-plant incidents stemming from a disconnect between a chemical's biological mechanism and its physical handling requirements. Flumetsulam is a triazolopyrimidine sulfonanilide herbicide widely used in agricultural formulations[1]. While its mammalian toxicity is relatively low, its physical state as a combustible dust and its profound environmental toxicity demand strict operational discipline. This guide bridges the gap between toxicological theory and benchtop reality, providing a self-validating system for safe handling.

Biochemical Mechanism & Hazard Causality

To respect a chemical, you must understand how it works. Flumetsulam is a potent, non-competitive inhibitor of Acetolactate Synthase (ALS)[1]. By binding to ALS, it halts the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), leading to rapid protein synthesis arrest and cell death in target organisms[2].

ALS_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Target Enzyme Pyruvate->ALS Substrate BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Biosynthesis Flumetsulam Flumetsulam (Inhibitor) Flumetsulam->ALS Non-competitive Inhibition Death Protein Synthesis Arrest & Cell Death BCAA->Death Depletion

Fig 1: Biochemical mechanism of Flumetsulam via Acetolactate Synthase (ALS) inhibition.

While humans lack the ALS enzyme (explaining the low mammalian toxicity), the physical properties of Flumetsulam formulations present distinct laboratory hazards. The table below synthesizes the quantitative data and translates it into immediate operational implications.

Table 1: Physicochemical & Hazard Profile of Flumetsulam

Property / HazardValue / ClassificationOperational Implication (The "Why")
CAS Number 98967-40-9Essential for inventory tracking and waste manifest generation.
Vapor Pressure Negligible at 20°CLow off-gassing risk; respiratory hazards are strictly particulate-based.
Eye Irritation Category 2A (H319)Fine particulates cause severe stinging and reddening. Mandates unvented goggles.
Aquatic Toxicity Acute 1 (H400), Chronic 1 (H410)Absolute prohibition of sink disposal. Requires dedicated aquatic-safe waste streams.
Flammability Combustible SolidDust clouds can ignite. Prohibits high-pressure water jets during cleanup.

(Data synthesized from the University of Hertfordshire PPDB[3] and standard Safety Data Sheets[4]).

Mandatory Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a checklist; treat it as a layered defense system tailored to the specific failure modes of your procedure.

  • Eye/Face Protection: ANSI Z87.1 unvented or indirectly vented chemical splash goggles. Causality: Standard safety glasses with side shields fail to prevent fine Flumetsulam dust from settling on the sclera, which triggers the H319 serious eye irritation response[4].

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator. Causality: While vapor pressure is negligible[3], transferring the dry powder generates micro-particulates. If a ductless weighing enclosure is unavailable, respiratory filtration is non-negotiable.

  • Hand/Body Protection: Nitrile gloves (minimum 0.11 mm thickness) and a wraparound Tyvek lab coat. Causality: Prevents incidental skin irritation and avoids the accumulation of combustible dust on personal clothing.

Standard Operating Procedure (SOP): Laboratory Handling & Formulation

This protocol ensures safe transfer and solubilization while mitigating dust generation and static discharge.

  • Step 1: Environmental Preparation Ensure the analytical balance is located within a certified ductless weighing enclosure or a standard fume hood with a face velocity of 80-100 fpm. Clear the area of strong oxidizers.

  • Step 2: PPE Donning Don the mandatory PPE matrix (Nitrile gloves, Tyvek coat, unvented goggles).

  • Step 3: Anti-Static Handling Use grounded, anti-static stainless steel spatulas. Causality: Flumetsulam is a combustible solid[4]. The friction from plastic spatulas can generate static electricity, providing an ignition source for localized dust clouds.

  • Step 4: Transfer and Solubilization Transfer the required mass into a pre-tared, sealable volumetric flask. Add the primary solvent (e.g., buffered aqueous solution) slowly down the interior wall of the flask. Causality: Pouring solvent directly onto the powder bed forcefully displaces air, aerosolizing the chemical into the operator's breathing zone.

  • Step 5: Decontamination Wipe down the balance and surrounding surfaces with a damp microfiber cloth to capture residual particulates. Dispose of the cloth in a solid hazardous waste container.

Spill Response and Waste Disposal Protocol

A spill is not just a mess; it is an uncontrolled environmental release. Because Flumetsulam carries H400/H410 classifications[4], any introduction to municipal water systems is a severe regulatory violation.

Spill_Workflow Spill Flumetsulam Spill Detected Assess Assess State (Dry Powder vs. Liquid) Spill->Assess Dry Dry Sweep / HEPA Vacuum (Avoid Dust Clouds) Assess->Dry Solid/WG Liquid Absorb with Inert Material (Vermiculite/Sand) Assess->Liquid Solution Collect Transfer to Sealed Hazardous Waste Drum Dry->Collect Liquid->Collect Dispose Incineration / Aquatic-Safe Disposal Collect->Dispose

Fig 2: Operational workflow for Flumetsulam spill containment and disposal.

  • Step 1: Evacuation and Assessment Isolate the spill area. Determine if the spill is dry (powder/granules) or wet (solubilized).

  • Step 2: Dry Spill Containment (No Water Jets) For dry powder, never use a high-pressure water jet or vigorous dry sweeping. Causality: High pressure will scatter the combustible dust, risking an explosion and widening the contamination zone[4]. Use a HEPA-filtered vacuum dedicated to chemical handling, or gently cover the spill with damp sweeping compound to suppress dust before scooping.

  • Step 3: Wet Spill Containment For liquid spills, surround the perimeter with inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Step 4: Collection and Labeling Transfer all absorbed material into a sealable polyethylene hazardous waste drum. Label explicitly with: "Contains Flumetsulam: Aquatic Toxicity H410".

  • Step 5: Final Decontamination Wash the affected surface with a mild detergent and a minimal amount of water. Collect all wash water using absorbent pads and place them into the hazardous waste drum. Causality: Flumetsulam's extreme aquatic toxicity means even trace wash water cannot be flushed down the drain[3].

References

  • [4] Title: Safety Data Sheet: TITAN FLUMETSULAM 800 WG HERBICIDE | Source: Titan Ag | URL: [Link]

  • [3] Title: Flumetsulam (Ref: DE 498) | Source: Pesticide Properties DataBase (PPDB), University of Hertfordshire | URL: [Link]

  • [1] Title: PubChem Compound Summary for CID 91759, Flumetsulam | Source: National Center for Biotechnology Information (NIH) | URL: [Link]

Sources

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